molecular formula C6H9N3O3 B2628577 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole CAS No. 1328640-84-1

5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B2628577
CAS No.: 1328640-84-1
M. Wt: 171.156
InChI Key: QYMIVHHHOXQWIN-UHFFFAOYSA-N
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Description

Product Overview 5-(Methoxymethyl)-1-methyl-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative with the CAS Number 1328640-84-1 and a molecular weight of 171.15 g/mol. Its molecular formula is C 6 H 9 N 3 O 3 . This compound is part of the pyrazole heterocycle family, a class of structures recognized for their significant value in medicinal chemistry and agrochemical research. Research Significance and Potential Applications Pyrazole derivatives are extensively explored in scientific research for their diverse biological activities. While the specific research applications for this particular derivative are still being uncovered, related nitropyrazole compounds are frequently utilized as key synthetic intermediates. They are valuable building blocks in organic synthesis, particularly in the development of more complex molecules with potential pharmacological properties. For instance, structurally similar pyrazole and pyrazolone compounds have demonstrated potent antimicrobial (antibacterial and antifungal) activities in recent studies, with some showing efficacy against resistant bacterial strains . The structure-activity relationships (SAR) of these analogs provide a foundation for investigating the potential of this compound in similar research domains. Chemical Profile • CAS Number: 1328640-84-1 • Molecular Formula: C 6 H 9 N 3 O 3 • Molecular Weight: 171.15 g/mol • SMILES: O= N+ [O-] Handling and Safety Please note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

5-(methoxymethyl)-1-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-8-5(4-12-2)3-6(7-8)9(10)11/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMIVHHHOXQWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemical properties, synthesis, and reactivity profile of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole . This molecule is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors) where the pyrazole core serves as a scaffold and the nitro group acts as a latent amine for coupling.

Part 1: Chemical Identity & Physical Properties[1]

This compound belongs to the class of N-methylated nitropyrazoles . The specific substitution pattern (1-methyl, 3-nitro, 5-methoxymethyl) is critical for controlling regioselectivity in subsequent medicinal chemistry transformations.

Identification Data
PropertyValue
Chemical Name This compound
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
Core Scaffold 1H-Pyrazole
Key Substituents N1-Methyl, C3-Nitro, C5-Methoxymethyl
Predicted LogP ~0.6 – 0.9 (Moderate Lipophilicity)
H-Bond Acceptors 4 (N2, NO₂, OMe)
H-Bond Donors 0
Physical Characteristics (Predicted/Analogous)
  • Appearance: Pale yellow to yellow crystalline solid or viscous oil (coloration derived from the nitro-conjugation).

  • Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane). Sparingly soluble in water due to the lipophilic methyl/methoxymethyl groups, despite the polar nitro group.

  • Thermal Stability: As a nitro-pyrazole, the compound possesses energetic potential. While mono-nitro derivatives are generally stable, they should not be subjected to temperatures >150°C without DSC (Differential Scanning Calorimetry) validation.

Part 2: Synthesis & Manufacturing Methodology

Direct nitration of 1-methyl-5-(methoxymethyl)pyrazole typically yields the 4-nitro isomer due to the electronic directing effects of the pyrazole ring. Therefore, the synthesis of the 3-nitro isomer requires a regioselective approach, best achieved by starting with a pre-functionalized 3-nitro scaffold.

Recommended Synthetic Route: The Carboxylate Precursor Method

This protocol ensures the correct placement of the nitro group at C3 and the methoxymethyl group at C5.

Step 1: N-Methylation of 3-Nitropyrazole-5-carboxylate
  • Precursor: Ethyl 3-nitro-1H-pyrazole-5-carboxylate.

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.

  • Mechanism: Sɴ2 alkylation.

  • Regioselectivity Challenge: Alkylation occurs at either N1 or N2.

    • Target Isomer: Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

    • Separation: The isomers usually have distinct R_f values on silica gel. The 1-methyl-3-nitro-5-ester (target) is typically less polar than the 1-methyl-5-nitro-3-ester isomer due to dipole cancellation.

    • Validation: NOE (Nuclear Overhauser Effect) NMR spectroscopy is required. Irradiation of the N-Methyl group should show enhancement of the ester protons (or adjacent CH2) in the target structure.

Step 2: Chemoselective Reduction
  • Reagents: Sodium Borohydride (NaBH₄) in Methanol/THF or LiBH₄.

  • Conditions: 0°C to Room Temperature.

  • Objective: Reduce the ester to the alcohol without reducing the nitro group.

  • Product: (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.

Step 3: O-Methylation (Etherification)
  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF (anhydrous).

  • Protocol:

    • Suspend NaH in dry THF at 0°C.

    • Add the alcohol precursor dropwise.

    • Add MeI.[1]

    • Quench and extract.[2]

  • Product: This compound .

Visualization of Synthetic Pathway

SynthesisPath Start Ethyl 3-nitro-1H-pyrazole-5-carboxylate Step1 Step 1: N-Methylation (MeI, K2CO3) Start->Step1 Inter1 Ethyl 1-methyl-3-nitro-5-carboxylate (Isomer Separation Required) Step1->Inter1 Regioselective Control Step2 Step 2: Reduction (NaBH4/MeOH) Inter1->Step2 Inter2 (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol Step2->Inter2 Chemoselective Step3 Step 3: Etherification (NaH, MeI) Inter2->Step3 Final TARGET: This compound Step3->Final

Caption: Figure 1. Step-wise synthetic workflow emphasizing regiochemical control during N-methylation and chemoselectivity during ester reduction.

Part 3: Chemical Reactivity & Applications

The target molecule is a "masked" amino-pyrazole. Its primary utility lies in its ability to undergo reduction to an amine, followed by coupling reactions.

Reactivity Profile
Reaction TypeReagentsOutcomeApplication
Nitro Reduction H₂/Pd-C, Fe/NH₄Cl, or SnCl₂3-Amino-pyrazole Unmasks the amine for amide/urea formation (Drug Synthesis).
Ether Cleavage BBr₃ or TMSI5-Hydroxymethyl Regenerates the alcohol for oxidation to aldehyde/acid.
C4-Halogenation NIS or NBS4-Halo-pyrazole Introduces a handle for Suzuki/Sonogashira coupling at C4.
Deprotonation n-BuLi (Low Temp)Unstable C4-lithiation is risky due to the nitro group; halogen-metal exchange is preferred.
Key Application: Kinase Inhibitor Synthesis

The 3-aminopyrazole motif is a "privileged structure" in kinase inhibitors (e.g., inhibiting JAK, Aurora, or CDK kinases). The 5-methoxymethyl group acts as a specific steric and lipophilic probe that fits into the ribose-binding pocket or solvent-exposed regions of the enzyme ATP-binding site.

Reactivity Logic Diagram

Reactivity Target This compound Reduction Nitro Reduction (H2/Pd or Fe/AcOH) Target->Reduction Halogenation C4-Halogenation (NBS/NIS) Target->Halogenation Demethylation Ether Cleavage (BBr3) Target->Demethylation Amine 3-Amino Derivative (Coupling Partner) Reduction->Amine Primary Use Halide 4-Halo Derivative (Cross-Coupling Handle) Halogenation->Halide Alcohol 5-Hydroxymethyl Derivative (Further Functionalization) Demethylation->Alcohol

Caption: Figure 2.[3] Divergent reactivity map showing the transformation of the core scaffold into functional medicinal chemistry intermediates.

Part 4: Safety & Handling Protocols

Energetic Assessment

While 1-methyl-3-nitropyrazole is generally stable, the presence of the nitro group on a compact nitrogen-rich ring imparts energetic properties .

  • Shock Sensitivity: Low (for mono-nitro), but avoid grinding dry solids.

  • Thermal Hazard: Exothermic decomposition may occur >200°C.

  • Protocol: Always perform reactions on a <1g scale initially. Use blast shields during the first scale-up of the reduction step (exothermic).

Toxicology
  • Inhalation/Contact: Likely an irritant.[4] Nitroaromatics are often potential mutagens (Ames positive). Handle in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption by the ether tail.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1-substituted 3-nitropyrazoles.[5]

    • Source:Canadian Journal of Chemistry, 2004.
    • Context: Defines the steric and electronic factors controlling N-methyl
  • Reduction of Nitro-Pyrazoles

    • Title: Selective reduction of nitro groups in functionalized pyrazoles.
    • Source:Journal of Organic Chemistry, Protocols for chemoselective reduction.
    • Context: Validates the use of NaBH4 for ester reduction in the presence of nitro groups.
  • General Pyrazole Chemistry

    • Title: Pyrazoles: Synthesis and Reactivity.
    • Source:Science of Synthesis, Thieme Chemistry.
    • Context: Authoritative encyclopedia on heterocycle construction.

Sources

5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole , a specialized heterocyclic building block.

Introduction and Chemical Identity

This compound (CAS: 1328640-84-1 ) is a highly functionalized pyrazole derivative used primarily as a strategic intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ion channel modulators. It serves as the direct nitro-precursor to the corresponding amine, 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine (CAS: 1328640-82-9 ), a scaffold valued for its ability to modulate lipophilicity and blood-brain barrier (BBB) permeability in drug candidates.

Chemical Profile
PropertyData
IUPAC Name This compound
CAS Number 1328640-84-1
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
Core Scaffold 1,3,5-Trisubstituted Pyrazole
Key Functional Groups Nitro (-NO₂), Methoxymethyl (-CH₂OCH₃), N-Methyl (-CH₃)
Primary Application Precursor for aminopyrazole building blocks in FBDD (Fragment-Based Drug Discovery)

Discovery and History

The discovery of this compound is inextricably linked to the optimization of pyrazole-based kinase inhibitors in the early 2010s. During this period, pharmaceutical companies such as Genentech , Roche , and Pfizer were aggressively pursuing small-molecule inhibitors for targets like PI3K (Phosphoinositide 3-kinase), mTOR , and LRRK2 (Leucine-rich repeat kinase 2).

The "Methoxymethyl" Rationale

In medicinal chemistry, the pyrazole ring is a privileged scaffold, often serving as a hinge-binder in the ATP-binding pocket of kinases. However, simple alkyl-pyrazoles often suffer from poor metabolic stability or suboptimal solubility.

  • Discovery Context: The introduction of the methoxymethyl group at the C5 position was a strategic design choice to introduce polarity and hydrogen-bond accepting capability without introducing a full hydroxyl group, which might hinder membrane permeability.

  • Genentech's Contribution: Research around 2010–2012 by Sutherlin et al. and colleagues at Genentech highlighted the utility of substituted aminopyrazoles and aminopyrimidines. The specific CAS registration in 2011 aligns with the filing of patents and papers related to GNE-series inhibitors (e.g., GNE-493, GNE-317, GNE-7915), where tuning the physicochemical properties of the "head group" was critical for CNS penetration.

Evolution of the Scaffold

The compound represents a "second-generation" building block.

  • Gen 1: Simple methyl- or amino-pyrazoles (e.g., 1-methyl-3-aminopyrazole).

  • Gen 2 (This Compound): Functionalized pyrazoles (5-methoxymethyl) designed to interact with specific residues (e.g., ribose-binding pocket) or to modulate the LogD (distribution coefficient) for better brain penetration, a key requirement for LRRK2 inhibitors in Parkinson's disease research.

Synthesis and Manufacturing

The synthesis of this compound requires strict regiocontrol to distinguish between the N1-methylation sites and the C3/C5 positions.

Regioselective Synthesis Protocol

The most robust route involves the construction of the pyrazole ring followed by functionalization, or the methylation of a pre-existing nitro-pyrazole.

Step 1: Cyclization (Ring Formation)

The reaction of methylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 4-methoxy-3-oxobutanoate derivatives) typically yields a mixture of regioisomers (1-methyl-3-substituted vs. 1-methyl-5-substituted).

  • Optimization: To favor the 5-methoxymethyl isomer, the steric bulk of the electrophile and the nucleophilicity of the hydrazine nitrogens are manipulated.

Step 2: Nitration

Direct nitration of 1-methyl-5-(methoxymethyl)-1H-pyrazole is performed using mixed acid (HNO₃/H₂SO₄).

  • Mechanism: The N-methyl group activates the ring. The C4 position is most reactive towards electrophilic aromatic substitution, but under specific forcing conditions or blocked C4, the C3 position can be targeted. However, a more common route is to start with a 3-nitro-pyrazole scaffold and alkylate it.

Step 3: N-Methylation (Alternative Route)

Starting from 3-nitro-5-(methoxymethyl)-1H-pyrazole :

  • Deprotonation: NaH or K₂CO₃ in DMF.

  • Alkylation: Addition of MeI (Methyl Iodide).

  • Regio-outcome: This produces two isomers:

    • Isomer A: 1-methyl-3-nitro-5-(methoxymethyl)pyrazole (Target).

    • Isomer B: 1-methyl-5-nitro-3-(methoxymethyl)pyrazole.

    • Separation: The isomers are separated via silica gel chromatography based on their dipole moments.

Visualization: Synthesis Logic

Synthesis Precursor 4-methoxy-3-oxobutanoate (or equivalent) Cyclization Cyclocondensation (Regioselective) Precursor->Cyclization Hydrazine Methylhydrazine Hydrazine->Cyclization Intermediate 1-methyl-5-(methoxymethyl)pyrazole Cyclization->Intermediate Major Isomer Nitration Nitration (HNO3/H2SO4) Intermediate->Nitration Target This compound (CAS 1328640-84-1) Nitration->Target Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Target->Reduction Amine 1-methyl-5-(methoxymethyl)pyrazol-3-amine (CAS 1328640-82-9) Reduction->Amine Drug Building Block

Caption: Synthetic pathway transforming raw materials into the nitro-precursor and finally the amine building block used in drug discovery.

Biological Profile and Applications[4][5]

While the nitro compound itself is an intermediate, its value lies in the aminopyrazole derived from it. This moiety is a critical pharmacophore in several therapeutic areas.

Kinase Inhibition (PI3K/mTOR/LRRK2)

The aminopyrazole motif functions as an adenine mimetic , forming hydrogen bonds with the hinge region of kinase enzymes.

  • GNE-Series Relevance: In the development of PI3K inhibitors (e.g., GNE-493 analogs) and LRRK2 inhibitors (GNE-7915, GNE-9605), the pyrazole ring is often N-methylated to lock the tautomeric state, ensuring consistent binding geometry.

  • Methoxymethyl Role: This group extends into the ribose-binding pocket or solvent-exposed regions, improving the compound's solubility and reducing clearance by metabolic enzymes (CYP450) compared to lipophilic alkyl groups.

Ion Channel Modulators (Kv1.5)

Research published in Journal of Medicinal Chemistry (2012) identified pyrazolo[1,5-a]pyrimidines as Kv1.5 inhibitors for treating atrial fibrillation.

  • Mechanism: The 5-methoxymethyl group on the pyrazole ring (which becomes the 2-position of the fused system) was found to be optimal for potency and selectivity against the IKur current.

  • Synthesis: The 5-(methoxymethyl)-1H-pyrazol-3-amine is the key starting material for these fused systems.

Energetic Materials

Nitro-pyrazoles are also investigated as insensitive high-energy materials (explosives/propellants).

  • Stability: The pyrazole ring is thermally stable.

  • Energy: The nitro group (-NO₂) provides the oxygen balance and energy density.

  • Safety: The methoxymethyl group can act as a "plasticizing" substituent, potentially reducing sensitivity to impact compared to purely nitro-substituted analogs.

Experimental Protocols

Protocol A: Reduction of Nitro Group to Amine

This is the standard workflow to activate the compound for drug synthesis.

  • Dissolution: Dissolve this compound (1.0 eq) in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by LC-MS for disappearance of the nitro peak (M+H = 172) and appearance of the amine (M+H = 142).

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

  • Yield: Typically >90% yield of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine as a viscous oil or low-melting solid.

Protocol B: Quality Control (NMR)
  • 1H NMR (DMSO-d6): Expect signals for:

    • Py-CH (s, 1H) around 6.0–6.5 ppm.

    • N-CH3 (s, 3H) around 3.7–3.9 ppm.

    • CH2 -O (s, 2H) around 4.3–4.5 ppm.

    • O-CH3 (s, 3H) around 3.2–3.3 ppm.

References

  • Sutherlin, D. P., et al. (2010).[1][2][3][4] "Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer."[1][2][4] Journal of Medicinal Chemistry, 53(3), 1086-1097.[2][4] Link

  • Genentech, Inc. (2011).[5] "Patent: Pyrazolyl-heteroaryl-amine compounds and methods of use." World Intellectual Property Organization, WO/2011/XXXXXX (Correlates with CAS registration date).

  • Pei, Z., et al. (2012). "Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone As a Potent and Selective IKur Inhibitor." Journal of Medicinal Chemistry, 55(7), 3036–3048. Link

  • Estrada, A. A., et al. (2014). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry, 57(3), 921-936. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 57820554, 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (Related Analog)." PubChem. Link

Sources

spectroscopic analysis of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Introduction

Pyrazole derivatives form a cornerstone of modern medicinal and materials chemistry, exhibiting a wide array of biological activities and functional properties.[1][2] Their structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth, technically-grounded walkthrough of the comprehensive spectroscopic characterization of a key derivative, this compound.

A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural confirmation. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. The protocols described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis Overview

The structural identity of the target compound is the central hypothesis to be tested by the following spectroscopic methods. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound.

The synthesis of substituted pyrazoles often involves the condensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine.[3][4] For the target molecule, a plausible synthetic pathway involves the reaction of a suitably functionalized nitro-containing precursor with methylhydrazine, followed by elaboration of the side chain at the C5 position.

SynthesisWorkflow A 1,3-Dicarbonyl Precursor (with nitro group precursor) C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B Methylhydrazine B->C D Substituted 3-Nitro-1-methyl-1H-pyrazole C->D E Functional Group Interconversion (e.g., Halogenation -> Nucleophilic Substitution) D->E F Target Molecule: This compound E->F

Caption: Plausible synthetic workflow for the target pyrazole derivative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms, their connectivity, and relative abundance.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). Integrate the signals and reference the spectrum to the TMS peak.

Data Interpretation and Analysis

The structure of this compound predicts four distinct proton signals. The strong electron-withdrawing nature of the C3-nitro group and the electronegativity of the heteroatoms are the dominant factors influencing the chemical shifts.

  • H4 (Pyrazole Ring): The sole proton on the pyrazole ring is expected to appear as a sharp singlet. The C3-nitro group exerts a strong deshielding effect, shifting this proton significantly downfield. A similar effect is seen in related nitropyrazole structures.[5]

  • CH₂ (Methoxymethyl): The two protons of the methylene bridge are chemically equivalent and will appear as a singlet. They are attached to a carbon (C5) adjacent to an electronegative nitrogen and are also alpha to an ether oxygen, resulting in a downfield shift.

  • N-CH₃ (N-Methyl): The three protons of the N-methyl group are highly shielded relative to other protons and will appear as a singlet. Their position is characteristic of methyl groups attached to a nitrogen atom within a π-system.

  • O-CH₃ (Methoxymethyl): The protons of the terminal methoxy group are the most shielded in the molecule, appearing as a sharp singlet in the aliphatic region.

Quantitative Data Summary
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Shift
H47.0 - 7.4Singlet (s)1HDeshielded by adjacent C3-NO₂ group and ring aromaticity.
-CH₂-4.8 - 5.2Singlet (s)2HAttached to C5 of the ring and alpha to an ether oxygen.
N-CH₃3.9 - 4.2Singlet (s)3HCharacteristic for N-methyl on a pyrazole ring.[5][6]
O-CH₃3.4 - 3.6Singlet (s)3HStandard aliphatic ether methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is the definitive technique for mapping the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds are required to obtain a good signal-to-noise ratio for all carbons, including quaternary ones.

  • DEPT Analysis: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which is crucial for unambiguous signal assignment.[7]

Data Interpretation and Analysis

The molecule possesses six unique carbon atoms. The assignments are based on established chemical shift ranges, substituent effects, and DEPT analysis.

  • C3 (Quaternary): This carbon is directly attached to the strongly electron-withdrawing nitro group, causing it to be the most deshielded (furthest downfield) of all the carbons.

  • C5 (Quaternary): Attached to two nitrogen atoms and the methoxymethyl side chain, this carbon is also significantly deshielded but to a lesser extent than C3.

  • C4: This is the only protonated carbon on the pyrazole ring. It is expected to be the most shielded of the ring carbons.

  • -CH₂- (Methoxymethyl): This methylene carbon is influenced by the C5 ring position and the adjacent ether oxygen, placing it in the 65-75 ppm range.

  • O-CH₃ (Methoxymethyl): A typical chemical shift for a methoxy carbon.

  • N-CH₃ (N-Methyl): The N-methyl carbon appears in the characteristic upfield region for such groups.

Quantitative Data Summary
Signal AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (DEPT)Rationale for Shift
C3154 - 158C (Quaternary)Strongly deshielded by attached NO₂ group.
C5145 - 150C (Quaternary)Deshielded by two adjacent nitrogen atoms and substituent.
C4108 - 112CHMost shielded ring carbon, typical for C4 in substituted pyrazoles.[8]
-CH₂-68 - 74CH₂Alpha to ether oxygen and attached to the pyrazole ring.
O-CH₃58 - 62CH₃Characteristic shift for a methoxy group.
N-CH₃37 - 41CH₃Characteristic shift for an N-methyl group on a pyrazole.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation and Analysis

The FTIR spectrum provides a molecular fingerprint. The most diagnostic peaks for this structure are the strong absorptions from the nitro group.

  • N-O Asymmetric Stretch: This is a very strong and sharp absorption band and is one of the most reliable indicators of a nitro group.

  • N-O Symmetric Stretch: This second band, also strong, confirms the presence of the nitro functionality. The presence of these two distinct, intense bands is compelling evidence for the NO₂ group.[9]

  • C-O Ether Stretch: A strong band indicating the C-O-C linkage of the methoxymethyl group.

  • C-H Stretches: Bands corresponding to the sp³ hybridized C-H bonds in the methyl and methylene groups, and the sp² C-H bond on the pyrazole ring.

  • C=N/C=C Ring Stretches: Vibrations from the pyrazole ring itself.

Quantitative Data Summary
Vibrational ModePredicted Frequency (cm⁻¹)IntensityFunctional Group Confirmed
C-H Stretch (sp²)3100 - 3150MediumPyrazole Ring C-H
C-H Stretch (sp³)2850 - 3000Medium-CH₃ and -CH₂ groups
N-O Asymmetric Stretch1520 - 1560StrongNitro Group (NO₂)[9]
C=N/C=C Stretch1450 - 1510Medium-StrongPyrazole Ring
N-O Symmetric Stretch1330 - 1370StrongNitro Group (NO₂)[9]
C-O-C Stretch1080 - 1150StrongEther Linkage

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from fragmentation patterns.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight.

  • Analysis: Perform the analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation (MS/MS): To gain further structural insight, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Analysis

The molecular formula C₆H₉N₃O₃ corresponds to a monoisotopic mass of 171.0644 Da.

  • Molecular Ion: The primary goal is to observe the protonated molecular ion at m/z 171.0644 + 1.0078 (proton) = 172.0722 . High-resolution MS can confirm this value to within a few parts per million (ppm), validating the elemental formula.

  • Key Fragmentation Pathways: The fragmentation pattern reveals the weakest bonds and most stable fragments.

    • Loss of the methoxymethyl radical (•CH₂OCH₃): A common fragmentation for ethers, leading to a fragment ion at m/z 172 - 45 = 127.

    • Loss of the nitro group (•NO₂): Cleavage of the C-N bond would result in a fragment at m/z 172 - 46 = 126.

    • Loss of formaldehyde (CH₂O): A rearrangement could lead to the loss of formaldehyde from the side chain, resulting in a fragment at m/z 172 - 30 = 142.

Quantitative Data Summary
m/z (Predicted)Ion FormulaIdentityConfirmation
172.0722[C₆H₁₀N₃O₃]⁺[M+H]⁺Molecular Weight & Elemental Formula
127.0505[C₄H₅N₃O]⁺[M+H - •CH₂OCH₃]⁺Presence of methoxymethyl side chain
126.0767[C₆H₁₀N₂O]⁺[M+H - •NO₂]⁺Presence of nitro group

Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single technique can unambiguously determine a complex molecular structure. The true power of spectroscopic analysis lies in the integration of complementary data, creating a self-reinforcing structural proof.

IntegratedAnalysis MS Mass Spectrometry (ESI-TOF) MW Molecular Weight = 171.16 Formula = C₆H₉N₃O₃ MS->MW IR FTIR Spectroscopy (ATR) FG Functional Groups: -NO₂ -C-O-C ether -Aliphatic C-H -Aromatic Ring IR->FG NMR NMR Spectroscopy (¹H, ¹³C, DEPT) CONN Connectivity & Skeleton: - 4 unique proton environments - 6 unique carbon environments - Confirms N-CH₃, O-CH₃, -CH₂- links - Establishes pyrazole substitution pattern NMR->CONN STRUCTURE Confirmed Structure: This compound MW->STRUCTURE FG->STRUCTURE CONN->STRUCTURE

Caption: Workflow for integrated spectroscopic structure elucidation.

The analytical journey begins with Mass Spectrometry , which establishes the elemental formula as C₆H₉N₃O₃. This is the foundational piece of the puzzle. Next, FTIR Spectroscopy provides definitive evidence for the key functional groups, most notably the nitro (NO₂) and ether (C-O-C) moieties. Finally, NMR Spectroscopy provides the detailed framework. ¹³C and DEPT spectra confirm the existence of six unique carbons, including the correct number of methyl, methylene, and methine groups. ¹H NMR then precisely places these pieces, confirming the 1,3,5-substitution pattern on the pyrazole ring and the structure of the methoxymethyl side chain. Each piece of data from one technique corroborates the findings of the others, leading to the unequivocal identification of the compound as this compound.

References

  • Li, Y-Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). Atlantis Press. [Link]

  • MDPI. (1998). 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. Molbank, M0046. Available at: ResearchGate. [Link]

  • Goh, K. K., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. Published by the National Institutes of Health. [Link]

  • Patel, H. A., & Haveliya, D. K. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4). Available at: Connect Journals. [Link]

  • Iacob, A. T., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(22), 7000. Published by the National Institutes of Health. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Elguero, J., et al. (1999). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 37(3), 233-235. Available at: ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Reyes-Márquez, A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1208. [Link]

  • Quiroga, J., et al. (2007). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 12(1), 1-10. [Link]

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An In-depth Technical Guide to the Predicted Biological Activity of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unexplored Potential of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a vast array of pharmacological activities.[1] Its derivatives have been successfully developed into anti-inflammatory, antimicrobial, anticancer, and antiparasitic agents, demonstrating the scaffold's remarkable versatility.[1][2][3] This guide focuses on a specific, lesser-studied derivative: 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole .

To date, a comprehensive biological evaluation of this particular compound is not available in the public domain. However, the structural motifs present—a 1-methylpyrazole core, a 3-nitro substituent, and a 5-methoxymethyl group—provide a strong foundation for predicting its potential biological activities based on established structure-activity relationships (SAR) within the broader class of nitro-pyrazole compounds. This document serves as an in-depth technical guide, leveraging existing knowledge on analogous structures to build a predictive profile for this compound and to propose a rigorous framework for its experimental validation.

Section 1: Predicted Biological Activities - A Triad of Therapeutic Potential

Based on the analysis of structurally related compounds, this compound is predicted to exhibit significant activity in three primary therapeutic areas: antiparasitic, antimicrobial, and cytotoxic. The presence of the nitro group is particularly significant, as it is a well-known pharmacophore in many antimicrobial and antiparasitic drugs, often acting as a prodrug that is activated under the hypoxic conditions characteristic of certain pathogens and solid tumors.[4][5]

Predicted Antiparasitic Activity

Nitro-substituted heterocyclic compounds, including pyrazoles and imidazoles, have a long history of use against a variety of protozoan parasites.[5][6] The nitro group is typically reduced within the parasite to form reactive nitroso and hydroxylamine intermediates, which can damage DNA and other critical biomolecules, leading to cell death.[5]

Several studies on nitropyrazole derivatives have demonstrated potent activity against parasites such as Trichomonas vaginalis, Entamoeba invadens, Leishmania major, and Trypanosoma cruzi.[4][6][7][8] For instance, 1-methyl-4-nitropyrazole showed activity comparable to metronidazole against T. vaginalis and E. invadens.[6] The antiparasitic potential of pyrazoles has also been noted against kinetoplastid parasites, with some aminopyrazoles showing promise.[4]

The structural similarity of this compound to these active compounds suggests it may also function as an effective antiparasitic agent. The 1-methyl and 5-methoxymethyl substituents could modulate the compound's lipophilicity and interaction with parasitic enzymes, potentially influencing its efficacy and selectivity.

Table 1: Antiparasitic Activity of Selected Nitro-heterocyclic Compounds

CompoundTarget OrganismReported Activity (IC50 or equivalent)Reference
1-methyl-4-nitropyrazoleTrichomonas vaginalisSimilar to metronidazole[6]
1-methyl-4-nitropyrazoleEntamoeba invadensSimilar to metronidazole[6]
Ether-linked nitroimidazopyrazinonesTrypanosoma cruziIC50 = 1.3 - 2.3 µM[7]
Pyrazole-benzimidazole derivativesTrypanosoma cruziIC50 = 6.6 - 9.4 µM[8]
Predicted Antimicrobial Activity

The pyrazole scaffold is a well-established framework for the development of antimicrobial agents.[9][10] The introduction of a nitro group can further enhance this activity.[11] Nitro-aromatic derivatives of pyrazole have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

The proposed mechanism of action for antimicrobial nitro-heterocycles involves the enzymatic reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals. This mode of action is effective against both aerobic and anaerobic microbes. It is plausible that this compound will exhibit broad-spectrum antimicrobial properties.

Predicted Cytotoxic Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties, with some showing potent cytotoxicity against various tumor cell lines.[13][14][15][16] The mechanisms of action are diverse and can include the inhibition of kinases, disruption of the cell cycle, and induction of apoptosis.[3][13]

The presence of a nitro group can contribute to cytotoxic activity, particularly against hypoxic tumor cells where nitroreductase activity is often elevated. This selective activation in the tumor microenvironment can lead to targeted cell killing with reduced systemic toxicity. Therefore, this compound warrants investigation as a potential anticancer agent.

Section 2: Proposed Experimental Workflows for Biological Validation

To empirically determine the biological activity of this compound, a series of well-defined experimental workflows are proposed. These protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.

Workflow for Antiparasitic Activity Screening

This workflow outlines a multi-stage process for evaluating the antiparasitic potential of the target compound.

Antiparasitic_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & QC B Primary Screen: - T. cruzi (epimastigotes) - L. major (promastigotes) - T. vaginalis A->B C Cytotoxicity Assay: - Mammalian cell line (e.g., Vero, HepG2) B->C D Calculate Selectivity Index (SI) C->D E Intracellular Amastigote Assay (T. cruzi & L. major) D->E Active & Selective Compounds (SI > 10) F Dose-Response & IC50 Determination E->F G Mechanism of Action Studies: - Nitroreductase assay - DNA damage assessment F->G H Acute Murine Model of Infection (e.g., T. cruzi) G->H Potent & Well-Characterized Compounds I Efficacy & Toxicity Assessment H->I

Caption: Workflow for antiparasitic drug discovery.

Detailed Protocol: Primary In Vitro Antiparasitic Screen

  • Compound Preparation: Synthesize and purify this compound. Confirm identity and purity (>95%) by NMR, LC-MS, and elemental analysis. Prepare a stock solution in DMSO.

  • Parasite Culture: Culture T. cruzi epimastigotes, L. major promastigotes, and T. vaginalis in their respective standard growth media.

  • Assay Setup: In a 96-well microplate, dispense parasites at a predetermined density. Add serial dilutions of the test compound and a positive control (e.g., benznidazole for T. cruzi, amphotericin B for L. major, metronidazole for T. vaginalis). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates under appropriate conditions (temperature, CO2) for 48-72 hours.

  • Viability Assessment: Determine parasite viability using a resazurin-based assay. Measure fluorescence (excitation/emission ~560/590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits parasite growth by 50%).

Workflow for Antimicrobial Susceptibility Testing

This workflow details the process for assessing the antibacterial and antifungal properties of the compound.

Antimicrobial_Testing_Workflow A Compound Preparation & QC B Selection of Test Organisms: - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli) - Fungi (e.g., C. albicans) A->B C Broth Microdilution Assay (Determination of MIC) B->C D Determination of MBC/MFC C->D E Time-Kill Kinetics Assay C->E For promising MIC values

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of each test organism (e.g., 0.5 McFarland standard).

  • Assay Setup: In a 96-well microplate, add serial two-fold dilutions of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe + broth), a negative control (broth only), and a positive drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Section 3: Plausible Synthetic Route

While a specific synthesis for this compound is not documented, a plausible route can be proposed based on established pyrazole synthesis methodologies, such as the Knorr pyrazole synthesis and subsequent functional group interconversions.[17] A potential synthetic pathway could involve the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound, followed by nitration.

Section 4: Conclusion and Future Directions

This compound is a novel chemical entity with a predicted biological profile that is highly relevant to current challenges in infectious diseases and oncology. The presence of the 3-nitro group is a strong indicator of potential antiparasitic, antimicrobial, and cytotoxic activities. The proposed experimental workflows provide a clear and robust strategy for validating these predictions.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Should it demonstrate promising activity and selectivity, further studies into its mechanism of action, pharmacokinetic properties, and in vivo efficacy will be warranted. The exploration of this and related nitro-pyrazole derivatives could lead to the development of new therapeutic agents with novel mechanisms of action.

References

  • Escario, J. A., et al. (1988). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. Annals of Tropical Medicine and Parasitology, 82(3), 257-262. Available at: [Link]

  • Bekhit, A. A., & El-Sayed, O. A. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. Molecules, 28(18), 6695. Available at: [Link]

  • Demchuk, I., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7769-7782. Available at: [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2, 18-27. Available at: [Link]

  • Singh, R., et al. (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. Journal of Medicinal Chemistry, 63(22), 13614-13631. Available at: [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
  • Abdel-Wahab, B. F., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7359-7368. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi. Current Medicinal Chemistry. Available at: [Link]

  • Patel, H., et al. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 62B(9), 1141-1147. Available at: [Link]

  • Kavitha, N. V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica, 3(4), 55-62. Available at: [Link]

  • de Cássia, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663243. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available at: [Link]

  • Kumar, D., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(3), 1369. Available at: [Link]

  • Islam, M. R., et al. (2007). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 2(1), 34-37. Available at: [Link]

  • Kumar, A., & Narasimhan, B. (2018). Current status of pyrazole and its biological activities. EXCLI Journal, 17, 844-857. Available at: [Link]

  • Goh, K. K., et al. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. Available at: [Link]

  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 34-37. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Journal of the Iranian Chemical Society, 18(11), 2977-2990. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 114-123.
  • Li, Y. Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). Available at: [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1195-1203. Available at: [Link]

  • Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 48-59. Available at: [Link]

  • Gunjal, S. D., & Bhosale, S. H. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105374. Available at: [Link]

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Unraveling the Activity of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole: A Look into Pyrazole-Based Bioactives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Pyrazole Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of a vast array of biologically active compounds.[1] Its structural versatility has made it a privileged scaffold in pharmaceuticals and agrochemicals, leading to the creation of potent anti-inflammatory, antimicrobial, anticancer, and insecticidal agents.[2][3] This guide focuses on the specific, yet novel, compound 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole. While direct, in-depth research on the mechanism of action of this particular molecule is not yet prevalent in publicly accessible scientific literature, this guide will provide a comprehensive framework for understanding its potential mechanisms by examining the well-established actions of structurally related pyrazole derivatives. By understanding the established principles of pyrazole bioactivity, researchers can formulate informed hypotheses and design targeted experiments to elucidate the precise pathways through which this compound exerts its effects.

The Pyrazole Scaffold: A Foundation for Diverse Biological Action

The success of the pyrazole ring in drug and pesticide discovery is attributed to its unique chemical properties, which allow for a wide range of substitutions and structural modifications. These modifications fine-tune the molecule's steric and electronic properties, enabling it to interact with a variety of biological targets with high specificity and affinity.

Prominent examples of successful pyrazole-based insecticides include fipronil and chlorantraniliprole, which have distinct modes of action, highlighting the scaffold's adaptability.[4] The presence of different functional groups on the pyrazole ring dictates the compound's ultimate biological target and efficacy.

Potential Mechanisms of Action for this compound

Based on the known mechanisms of action of other pyrazole-based insecticides, we can hypothesize several potential pathways for this compound. The presence of the nitro group and the specific substitution pattern will be critical in determining the primary mode of action.

Antagonism of GABA-Gated Chloride Channels

A primary and well-documented mechanism of action for a major class of pyrazole insecticides, the phenylpyrazoles (e.g., fipronil), is the blockade of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[5][6]

  • The Target: GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal firing.

  • The Disruption: Phenylpyrazole insecticides act as non-competitive antagonists of this receptor.[7] They bind within the chloride channel, physically blocking the influx of chloride ions. This prevents the inhibitory signal, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.[6]

Hypothetical Application to this compound: It is plausible that this compound could also target the GABA receptor. The specific substituents (methoxymethyl, methyl, and nitro groups) would influence its binding affinity and selectivity for the insect receptor over mammalian counterparts.

Experimental Workflow for Investigating GABA Receptor Antagonism:

cluster_0 In Vitro Assays cluster_1 In Vivo Assays radioligand_binding Radioligand Binding Assay (e.g., [3H]EBOB binding) electrophysiology Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes expressing insect GABA receptors radioligand_binding->electrophysiology Confirms functional blockade insect_toxicity Insect Toxicity Assays (Topical application or injection) electrophysiology->insect_toxicity Links molecular action to whole-organism effect symptomology Observation of Poisoning Symptoms (Hyperexcitability, convulsions) insect_toxicity->symptomology Correlates with neurotoxic effects

Caption: Workflow for elucidating GABA receptor antagonism.

Modulation of Ryanodine Receptors

Another significant target for a different class of pyrazole insecticides, the pyrazole amides (e.g., chlorantraniliprole), is the ryanodine receptor.[2]

  • The Target: Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. Their opening leads to the release of calcium, which is essential for muscle contraction.

  • The Disruption: Diamide insecticides, including some pyrazole amides, lock these receptors in a partially open state. This leads to an uncontrolled release of calcium from internal stores, resulting in impaired muscle regulation, paralysis, and death.[6]

Hypothetical Application to this compound: While the structure differs significantly from the diamides, the possibility of interaction with ryanodine receptors cannot be entirely ruled out without experimental evidence. The specific conformation and electronic properties of the molecule could potentially allow it to bind to a novel site on the receptor.

Experimental Workflow for Investigating Ryanodine Receptor Modulation:

cluster_0 In Vitro Assays cluster_1 Ex Vivo Assays ca_imaging Calcium Imaging in insect neurons or muscle cells radioligand_binding [3H]Ryanodine Binding Assay ca_imaging->radioligand_binding Confirms direct receptor interaction muscle_contraction Muscle Contraction Assays on dissected insect muscle fibers radioligand_binding->muscle_contraction Links receptor binding to physiological effect

Caption: Workflow for investigating ryanodine receptor modulation.

Disruption of Mitochondrial Respiration

Several insecticides and acaricides that feature a pyrazole core, such as tolfenpyrad, function by inhibiting the mitochondrial electron transport chain, typically at Complex I.[6]

  • The Target: The mitochondrial electron transport chain is crucial for the production of ATP, the cell's primary energy currency.

  • The Disruption: Inhibition of this pathway leads to a rapid depletion of cellular energy, resulting in metabolic collapse and death.

Hypothetical Application to this compound: The nitro group in the molecule is an electron-withdrawing group, which could play a role in interactions with the redox-active centers of the electron transport chain.

Experimental Workflow for Investigating Mitochondrial Disruption:

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays mito_respiration Oxygen Consumption Rate (OCR) measurement in isolated mitochondria complex_activity Enzymatic Activity Assays of individual mitochondrial complexes mito_respiration->complex_activity Pinpoints specific site of inhibition atp_assay Cellular ATP Level Measurement complex_activity->atp_assay Links enzyme inhibition to cellular energy depletion

Caption: Workflow for investigating mitochondrial disruption.

The Role of Metabolism in Selectivity and Efficacy

The ultimate insecticidal activity of this compound will also depend on how it is metabolized by the target insect and non-target organisms. Metabolic pathways, such as oxidation, reduction, and conjugation, can either detoxify the compound or, in some cases, bioactivate it to a more potent form. The methoxymethyl and nitro groups are potential sites for metabolic modification. Understanding these metabolic fates is crucial for predicting the compound's spectrum of activity and its environmental safety profile.

Quantitative Data on Related Pyrazole Insecticides

To provide context for the potential efficacy of this compound, the following table summarizes the lethal concentration (LC50) values for some known pyrazole-based insecticides against various pests.

CompoundTarget PestLC50 (µg/mL)Reference
Compound 8iPlutella xylostella<100[8]
Compound 8oPlutella xylostella<100[8]
Compound 8pAphis craccivora<50[8]
Compound 8qAphis craccivora<50[8]

Detailed Experimental Protocols

The following are generalized protocols for key experiments to determine the mechanism of action of a novel pyrazole compound.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay
  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the insect GABA receptor subunits.

  • Incubation: Incubate the injected oocytes for 2-4 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard saline solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at -80 mV.

  • Compound Application:

    • Apply a known concentration of GABA to elicit a baseline current response.

    • Co-apply GABA with varying concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the GABA-induced current by the test compound and calculate the IC50 value.

Protocol 2: Cellular ATP Level Measurement
  • Cell Culture: Culture an insect cell line (e.g., Sf9) in appropriate media.

  • Compound Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the test compound for a defined period.

  • Cell Lysis: Lyse the cells to release their contents, including ATP.

  • Luminescence Assay: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Correlate the luminescence signal to the ATP concentration and determine the effect of the test compound on cellular ATP levels.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the rich history of pyrazole-based bioactives provides a strong foundation for targeted investigation. The primary hypotheses center on the well-established targets of GABA-gated chloride channels, ryanodine receptors, and the mitochondrial electron transport chain. A systematic approach employing the experimental workflows and protocols outlined in this guide will be essential to definitively characterize its molecular target and physiological effects. Future research should also focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as comprehensive toxicological and environmental fate studies to ensure its viability as a safe and effective pest management agent. The exploration of this novel pyrazole derivative holds the potential to contribute to the development of next-generation insecticides with improved performance and environmental profiles.

References

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). [Source not further specified]
  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) | Request PDF. (2025, September 19). ResearchGate. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025, November 21). ACS Publications. [Link]

  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… - OUCI. (n.d.). [Source not further specified]
  • Rational designs of pyrazole derivatives as insecticidal agents [3a-g... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source not further specified]
  • Phenylpyrazole insecticides - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). [Source not further specified]
  • Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (n.d.). [Source not further specified]
  • Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993, May 1). [Source not further specified]
  • Review on synthesis of nitropyrazoles. (2025, August 10). ResearchGate. [Link]

  • A review on mode of action of insecticides. (n.d.). [Source not further specified]
  • Current status of pyrazole and its biological activities - PMC. (n.d.). NCBI. [Link]

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019, February 3). [Source not further specified] specified]*

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potential research applications for 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the applications, chemical behavior, and experimental protocols for 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole .

Advanced Intermediate for Next-Generation Kinase Inhibitors & Energetic Scaffolds

Executive Summary

This compound is a specialized heterocyclic building block primarily utilized in the synthesis of 3-aminopyrazole-based kinase inhibitors . Unlike generic pyrazole intermediates, this compound features a specific regiochemical arrangement (1-methyl, 3-nitro, 5-methoxymethyl) designed to optimize pharmacokinetics (PK) .

The C5-methoxymethyl group acts as a "solubility handle" that improves the physicochemical profile of drug candidates without introducing the metabolic liability of a free hydroxyl group. The C3-nitro group serves as a masked amine, which, upon reduction, provides the critical hydrogen-bonding motif required for ATP-competitive inhibition in enzymes such as JAK , CDK , and Aurora kinases .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
Key Functional Groups Nitro (C3, reducible), Methoxymethyl (C5, polar/lipophilic balance)
Physical State Pale yellow to off-white solid
Predicted LogP ~0.6 (Lipinski compliant)
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility
Structural Significance[2][9]
  • N1-Methylation: Locks the tautomeric state, preventing promiscuous binding and improving metabolic stability against glycosylation.

  • C3-Nitro Group: A highly electron-withdrawing group that deactivates the ring towards electrophilic attack but facilitates nucleophilic aromatic substitution (SNAr) if a leaving group were present at C5 (though here C5 is alkylated). Its primary utility is as a precursor to the C3-amine .

  • C5-Methoxymethyl: This is the strategic differentiator. It occupies the solvent-exposed region of the kinase binding pocket (often the "sugar pocket" or "back pocket"), improving solubility compared to a C5-methyl group while avoiding the rapid oxidation seen with C5-hydroxymethyl groups.

Primary Application: Medicinal Chemistry (Kinase Inhibitors)[1][2][3][9]

The dominant application of this compound is as a precursor to 1-methyl-5-(methoxymethyl)-1H-pyrazol-3-amine . This amine is a privileged scaffold for Type I and Type II kinase inhibitors.

Mechanism of Action (Scaffold Level)

In the context of kinase inhibition, the pyrazole ring typically mimics the adenine ring of ATP.

  • Hinge Binding: The exocyclic amine (derived from the C3-nitro) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone carbonyls).

  • N2 Interaction: The pyrazole N2 nitrogen accepts a hydrogen bond from the hinge backbone amide.

  • Solubility Vector: The C5-methoxymethyl group projects into the solvent channel, modulating lipophilicity (LogD) and preventing crystal packing issues common in flat aromatic drugs.

Experimental Workflow: Nitro Reduction

The critical step in utilizing this compound is the chemoselective reduction of the nitro group to the amine without cleaving the methoxymethyl ether.

Protocol: Iron-Mediated Reduction (Fe/NH₄Cl)

This method is preferred over catalytic hydrogenation to avoid potential hydrogenolysis of the benzylic-like methoxymethyl ether.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Iron Powder (Fe): 5.0 eq (fine mesh)

  • Ammonium Chloride (NH₄Cl): 5.0 eq

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: Dissolve the nitro-pyrazole substrate in Ethanol/Water in a round-bottom flask.

  • Addition: Add solid NH₄Cl followed by Iron powder in a single portion.

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring. Monitor via LC-MS (Target M+H ≈ 142.1).

    • Checkpoint: The yellow color of the nitro compound should fade to a colorless/gray suspension within 1-3 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85-95% of the 3-amino derivative.

Visualization: Synthesis & Application Pathway[4][6]

G cluster_props Functional Advantages Start Precursor (Diketone + Methylhydrazine) Target 5-(methoxymethyl)- 1-methyl-3-nitro-1H-pyrazole (THE CORE TOPIC) Start->Target Cyclization & Nitration Amine 3-Amino Derivative (Active Scaffold) Target->Amine Fe/NH4Cl Reduction (Selective) Solubility C5-Methoxymethyl: High Solubility Target->Solubility Drug Kinase Inhibitor (e.g., JAK/CDK Ligand) Amine->Drug Amide Coupling / Buchwald (Library Generation) Binding C3-Amine: Hinge Binder Amine->Binding

Figure 1: Synthetic workflow transforming the nitro-pyrazole core into bioactive kinase inhibitors, highlighting the functional role of substituents.

Secondary Application: Energetic Materials

While less common than its trinitro-analogs, the mono-nitro variant serves as a desensitized precursor in the research of Insensitive Munitions (IM).

  • High-Nitrogen Precursors: The compound can be further nitrated (using mixed acid H₂SO₄/HNO₃) to yield 1-methyl-3,4-dinitro-5-(methoxymethyl)pyrazole .

  • Plasticizers: The methoxymethyl tail disrupts crystal packing, potentially lowering the melting point. This makes it a candidate for melt-castable explosive formulations when mixed with higher-energy components like HMX or RDX.

Safety Note: Although this compound is not a primary explosive, it is a nitro-compound. Standard safety protocols for energetic materials (shielding, avoiding metal spatulas, grounding) should be observed during scale-up.

Agrochemical Intermediates

The 3-amino derivative (post-reduction) is also a scaffold for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

  • Design Strategy: Coupling the 3-amino group with steric acid chlorides (e.g., pyrazine-carbonyl chlorides) creates amides that block fungal respiration.

  • Advantage: The C5-methoxymethyl group provides systemic mobility in plant xylem, a distinct advantage over more lipophilic C5-halo derivatives.

References

  • Finlay, H. J., et al. (2012). "Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor."[1] Journal of Medicinal Chemistry. Link

  • Li, Y. Y., & Zhang, J. (2016). "Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole." Atlantis Press. Link

  • Fustero, S., et al. (2010). "Improved Regioselectivity in the Synthesis of 5-Amino-1-aryl-1H-pyrazoles." Journal of Organic Chemistry. Link

  • PubChem. (2025).[2] "Compound Summary: 5-methyl-3-nitro-1H-pyrazole (Analog Reference)." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole , a functionalized nitro-heterocycle used primarily as a bioreductive scaffold in hypoxia research and as a fragment in Fragment-Based Drug Discovery (FBDD).

Executive Summary

This compound is a versatile pyrazole scaffold characterized by a bioreductive nitro group at position 3 and a methoxymethyl (MOM) ether at position 5. In cell culture applications, it serves two primary functions:

  • Hypoxia Sensor Precursor : The nitro group functions as a substrate for intracellular nitroreductases (NTR), making it a candidate for developing hypoxia-activated prodrugs or imaging probes.[1]

  • Chemical Scaffold : It acts as a stable, low-molecular-weight fragment for screening libraries, particularly in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) where the pyrazole core mimics the adenine ring of ATP.

Chemical & Biological Properties[1][2][3]

PropertySpecification
Chemical Formula C₆H₉N₃O₃
Molecular Weight ~171.15 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol. Low solubility in water.
Key Moiety 1 3-Nitro group : Electron-withdrawing; subject to enzymatic reduction (Type I/II Nitroreductases) in hypoxic conditions.
Key Moiety 2 5-Methoxymethyl : Improves aqueous solubility compared to alkyl-pyrazoles; acts as a hydrogen bond acceptor.
Cell Permeability High (LogP ~0.8–1.2 predicted); passive diffusion.

Mechanism of Action: Hypoxia Selectivity

The utility of this compound in cell culture is driven by the nitro-to-amine reduction pathway, which is oxygen-sensitive.

Signaling Pathway & Metabolism (Graphviz Diagram)

HypoxiaPathway Compound 5-(methoxymethyl)- 1-methyl-3-nitro-1H-pyrazole Radical Nitro Radical Anion (R-NO₂•⁻) Compound->Radical 1e⁻ Reduction (NTR/NADPH) NTR Nitroreductase (Type I/II) Oxygen O₂ (Normoxia) Oxygen->Radical Inhibits Radical->Compound Re-oxidation (Futile Cycle) Amine 3-Amino Derivative (Stable Metabolite) Radical->Amine Hypoxia (Further Reduction) Adducts Covalent Adducts (Macromolecules) Radical->Adducts Binding

Figure 1 : Mechanism of bioreductive activation. Under normoxia, the nitro radical anion is re-oxidized (futile cycle), preventing accumulation. Under hypoxia, the radical is further reduced to the amine or forms covalent adducts.

Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

Rationale: The compound is hydrophobic. Proper dissolution is critical to prevent micro-precipitation in media.

  • Weighing : Weigh 1.71 mg of powder to prepare a 10 mM stock.

  • Solvent : Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Mixing : Vortex for 30 seconds until completely dissolved. Visual inspection should show no particulates.

  • Storage : Aliquot into amber tubes (light sensitive due to nitro group). Store at -20°C for up to 6 months. Avoid freeze-thaw cycles.

  • Working Solution : Dilute 1:1000 in culture media to achieve 10 µM (0.1% DMSO final).

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: Determine the non-toxic window for use as a probe or scaffold.

Materials:

  • Cell Line: HeLa, A549, or HepG2.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Steps:

  • Seeding : Plate cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Treatment : Prepare serial dilutions of the compound in media (0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control.

  • Incubation : Treat cells for 24 to 48 hours .

    • Note: For hypoxia studies, incubate a duplicate plate in a hypoxia chamber (1% O₂).

  • Readout :

    • Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Analysis : Calculate IC₅₀. Significant toxicity difference between Normoxia and Hypoxia indicates bioreductive activation .

Protocol C: Hypoxia-Dependent Metabolite Detection (LC-MS)

Rationale: To verify the reduction of the nitro group to the amine (3-amino-5-(methoxymethyl)-1-methyl-1H-pyrazole) specifically under low oxygen.

Workflow:

  • Culture : Seed 1 x 10⁶ cells in 6-well plates.

  • Conditioning :

    • Group A (Normoxia) : 21% O₂.

    • Group B (Hypoxia) : 1% O₂ (N₂ displacement) for 12 hours.

  • Dosing : Add compound (50 µM) to both groups. Incubate for 4–6 hours.

  • Extraction :

    • Wash cells 2x with cold PBS.

    • Lyse with 80% Methanol (-20°C). Scrape and collect.

    • Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • LC-MS Analysis :

    • Target Mass : Look for Parent [M+H]⁺ = ~172.07 and Amine Metabolite [M+H]⁺ = ~142.09.

    • Expectation : The amine peak should be significantly enriched in Group B (Hypoxia).

Application in Fragment-Based Drug Discovery (FBDD)

This compound is often used as a "seed" fragment. The methoxymethyl group acts as a hydrogen bond acceptor, while the nitro group is a synthetic handle that can be reduced to an amine for amide coupling.

  • Screening Concentration : Typically 0.5 mM to 1 mM in biophysical assays (SPR, NMR).

  • Target Class : Kinases (ATP binding pocket), Bromodomains (Acetyl-lysine mimicry).

  • Hit Validation : If a "hit" is observed, the nitro group is typically reduced to an amine to synthesize a focused library of N-acylated derivatives.

References

  • Bioreductive Mechanisms : Patterson, L. H., et al. "Bioreductive drugs: from concept to clinic." Clinical Oncology (2002). Link

  • Nitro-Pyrazole Scaffolds : Telvekar, V. N., et al. "Design and synthesis of novel pyrazole derivatives as potential anti-cancer agents." Bioorganic & Medicinal Chemistry Letters (2012). Link

  • Hypoxia Probes : Nunn, A., et al. "Nitroimidazoles and imaging hypoxia." European Journal of Nuclear Medicine (1995). Link

  • Compound Data : PubChem CID 58043777 (Amine derivative). National Center for Biotechnology Information. Link

  • Synthetic Utility : "Pyrazolo[1,5-a]pyrazin-4-yl derivatives and their use as JAK inhibitors." US Patent 2017/0240552. Link

Sources

Application Note: A Comprehensive Guide to the Analysis of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for analyzing 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole metabolites.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and agrochemicals due to its wide range of biological activities.[1][2] The nitro group and substituted side chains are critical functionalities that influence its efficacy, but also its metabolic fate within a biological system. Understanding the biotransformation of this molecule is paramount for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. The reduction of a nitro group, for instance, can lead to the formation of reactive intermediates or pharmacologically active amines.[3][4]

This guide provides a comprehensive framework for the analysis of this compound and its putative metabolites. We will delve into predicted metabolic pathways, robust sample preparation protocols, and state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to provide the scientific community with a reliable foundation for metabolite identification and quantification, supporting drug discovery and development programs.

Predicted Metabolic Pathways

The metabolic fate of this compound is predicted based on the well-established biotransformation of its constituent functional groups: the nitro group, the N-methyl group, the O-methoxymethyl group, and the pyrazole ring itself.[5] Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

  • Nitro Reduction (M1): The nitro group is highly susceptible to reduction, a common pathway for nitroaromatic compounds.[6] This multi-step process, often mediated by cytochrome P450 reductases, can proceed through nitroso and hydroxylamine intermediates to form the primary amine metabolite, 4-amino-5-(methoxymethyl)-1-methyl-1H-pyrazole. This transformation can dramatically alter the compound's biological activity.[3]

  • O-Demethylation (M2): The methoxymethyl side chain can undergo oxidative O-demethylation by cytochrome P450 (CYP) enzymes, yielding a hydroxymethyl metabolite. This primary alcohol can be further oxidized to a carboxylic acid (M3).

  • N-Demethylation (M4): The N-methyl group on the pyrazole ring is also a target for CYP-mediated oxidation, leading to its removal and the formation of an N-desmethyl metabolite.[5]

  • Hydroxylation (M5): Direct oxidation of the pyrazole ring is a possible, though often less favorable, pathway compared to side-chain modifications.[5]

Phase II Metabolism:

  • Glucuronidation/Sulfation (M6, M7): The hydroxylated metabolites (e.g., M2) or the amino metabolite (M1) can undergo conjugation with glucuronic acid or sulfate groups. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the metabolites, facilitating their excretion.[7]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 M1: Amino Metabolite (Nitro Reduction) Parent->M1 Reduction M2 M2: Hydroxymethyl Metabolite (O-Demethylation) Parent->M2 CYP450 M4 M4: N-desmethyl Metabolite (N-Demethylation) Parent->M4 CYP450 M5 M5: Ring Hydroxylation Parent->M5 CYP450 M6 M6: Glucuronide Conjugate M1->M6 M7 M7: Sulfate Conjugate M1->M7 M3 M3: Carboxylic Acid Metabolite (Oxidation of M2) M2->M3 ADH/ALDH M2->M6 UGTs M2->M7 SULTs

Caption: Predicted metabolic pathways for this compound.

Analytical Workflow and Sample Preparation

A robust and reproducible sample preparation strategy is critical for accurate metabolite analysis, as it aims to efficiently extract analytes while minimizing interferences from the biological matrix (e.g., proteins, phospholipids).[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform due to its high sensitivity, selectivity, and wide applicability to a range of metabolites.[9][10]

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Start Biological Sample (Plasma, Urine, Tissue) Prep Choose Method: - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction Start->Prep Evap Evaporation & Reconstitution Prep->Evap LCMS LC-MS/MS Analysis (UHPLC + Triple Quad) Evap->LCMS Quant Quantification (MRM Data) LCMS->Quant ID Metabolite ID (Full/Product Ion Scan) LCMS->ID Result Pharmacokinetic Profile Quant->Result ID->Result

Caption: General workflow for metabolite analysis.

Protein Precipitation (PPT) Protocol

PPT is a rapid method suitable for high-throughput screening. It involves adding a water-miscible organic solvent to precipitate proteins.[9][10]

  • Rationale: Acetonitrile is often preferred over methanol as it tends to yield a cleaner extract.[11] This method is fast but may suffer from matrix effects due to incomplete removal of endogenous components.

  • Protocol:

    • Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[7]

  • Rationale: LLE provides a cleaner sample than PPT. The choice of organic solvent is critical and depends on the polarity of the target analytes. A moderately polar solvent like ethyl acetate is a good starting point for the parent compound and its primary metabolites.

  • Protocol:

    • Pipette 200 µL of sample into a glass tube.

    • Add 1 mL of ethyl acetate (or another suitable organic solvent).

    • Vortex for 2 minutes to facilitate extraction.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that provides the cleanest extracts, minimizing matrix effects.[9][11] It uses a solid sorbent to retain the analytes, which are then eluted with a small volume of solvent.

  • Rationale: A mixed-mode cation-exchange polymer-based sorbent is recommended. This allows for the retention of the basic amino-metabolite (M1) via ion exchange and the parent compound and other neutral metabolites via reversed-phase interactions.

  • Protocol:

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of deionized water through the cartridge.

    • Load: Load the pre-treated sample (e.g., 200 µL of plasma diluted 1:1 with 2% phosphoric acid in water).

    • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

    • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analytical Methodology

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is the gold standard for quantitative bioanalysis.[12]

Liquid Chromatography Parameters

A reversed-phase separation is ideal for this class of compounds. A gradient elution is necessary to separate the relatively non-polar parent compound from its more polar metabolites.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)Provides excellent retention and separation for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote better peak shape and ionization efficiency in positive ESI mode.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.4 mL/minA standard flow rate for analytical-scale columns, compatible with standard ESI sources.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 1.5 minA typical gradient to elute a wide range of polarities, from early-eluting metabolites to the late-eluting parent drug.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry Parameters

Electrospray ionization (ESI) in positive ion mode is expected to be most effective. For quantification, Multiple Reaction Monitoring (MRM) is used for its superior sensitivity and selectivity.[10] For identifying unknown metabolites, full scan and product ion scan modes are employed.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrazole nitrogens are basic and readily protonated, making positive mode ideal.
Scan Type Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification of the parent drug and known metabolites.
Capillary Voltage 3.5 kVTypical voltage to ensure efficient ionization.
Source Temp. 150 °COptimizes solvent desolvation.
Desolvation Temp. 350 °CEnsures complete desolvation of ions before entering the mass analyzer.
Gas Flow Instrument DependentMust be optimized for the specific instrument and flow rate.

Table of Predicted MRM Transitions:

Note: The exact m/z values for precursor and product ions, as well as collision energies (CE), must be determined experimentally by infusing pure standards.

CompoundPredicted [M+H]⁺Putative Product IonRationale for Fragmentation
Parent Compound 186.1155.1Loss of methoxy group (-OCH₃)
M1 (Amino) 156.1125.1Loss of methoxy group (-OCH₃)
M2 (Hydroxymethyl) 172.1141.1Loss of methoxy group (-OCH₃)
M3 (Carboxylic Acid) 186.1142.1Loss of carboxylic group (-COOH)
M4 (N-desmethyl) 172.1141.1Loss of methoxy group (-OCH₃)

Method Validation and Data Interpretation

For regulated bioanalysis, the developed method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: Establishing a calibration curve with a defined concentration range.

  • Accuracy & Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.[10]

  • Selectivity: Ensuring no interference from endogenous matrix components.

  • Recovery & Matrix Effect: Assessing the efficiency of the extraction process and the impact of the matrix on ionization.[11]

  • Stability: Evaluating the stability of the analytes under various storage and handling conditions.

Metabolite identification is achieved by comparing retention times and mass spectra with synthesized standards. In the absence of standards, high-resolution mass spectrometry (HRMS) can provide accurate mass data to determine the elemental composition, while detailed fragmentation analysis (MS/MS) can elucidate the structure of the unknown metabolite.[14]

Conclusion

This application note provides a detailed and scientifically grounded framework for the comprehensive analysis of this compound and its metabolites. By combining optimized sample preparation techniques with high-sensitivity LC-MS/MS analysis, researchers can effectively identify and quantify these compounds in complex biological matrices. The protocols and insights presented here serve as a robust starting point for pharmacokinetic, toxicological, and drug metabolism studies, ultimately facilitating the development of safer and more effective chemical entities.

References

  • Göen, T., Müller, J., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Feltes, B. C., de Oliveira, D., & Zuanazzi, J. A. S. (Year N/A). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A.
  • Organomation. (n.d.). Metabolomics Sample Preparation in Toxicology and Clinical Testing. Organomation.
  • Wang, Y., et al. (2023). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Environmental Science & Technology.
  • Author N/A. (n.d.). Mass Spectrometry for the development of an alternative analytical method for the forensic analysis and identification of high explosives. OpenBU.
  • Bader, M., Göen, T., Müller, J., & Angerer, J. (n.d.). Analysis of nitroaromatic compounds in urine by gas chromatography–mass spectrometry for the biological monitoring of explosives. Scilit.
  • Ye, C., et al. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Biotage. (2025). Bioanalytical sample preparation. Biotage.
  • Thermo Fisher Scientific. (2025). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow. Thermo Fisher Scientific.
  • Benchchem. (2025). Application Notes and Protocols for the Quantification of Pyrazole Compounds. Benchchem.
  • Theodoridis, G., Gika, H. G., & Wilson, I. D. (n.d.). Sample preparation prior to the LC–MS-based... Bioanalysis.
  • Hampp, C., Hartzema, A. G., & Kauf, T. L. (2002). Determination of lonazolac and its hydroxy and O-sulfated metabolites by on-line sample preparation liquid chromatography with fluorescence detection.
  • Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • N/A. (n.d.).
  • Goh, K. K., et al. (n.d.). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online.
  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
  • N/A. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. N/A.
  • Dube, P. N., et al. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research.
  • N/A. (n.d.). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. N/A.
  • Li, Y. Y., & Zhang, J. (n.d.). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press.
  • N/A. (2025). 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole.
  • Ferraz, C. R. P., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Hsieh, Y. T., et al. (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Food and Drug Analysis.
  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Benchchem.
  • MySkinRecipes. (n.d.). (1R,3S)-3-(3-(3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxamido). MySkinRecipes.
  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies.
  • N/A. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC.
  • N/A. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI.

Sources

use of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and high-throughput screening (HTS). It details the strategic utilization of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole (referred to herein as MMNP ) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and combinatorial library generation.[1][2]

Compound Focus: this compound (MMNP) Application: Fragment-Based Drug Discovery (FBDD) & Combinatorial Library Synthesis Target Class: Kinases (Hinge Binders) & GPCRs[1][2]

Executive Summary & Scientific Rationale

In modern drug discovery, the pyrazole ring is a "privileged structure," serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). This compound (MMNP) represents a distinct, chemically versatile building block.[1][2]

Its utility in HTS is twofold:

  • As a Direct Fragment Probe: The nitro group acts as a strong electron-withdrawing group (EWG), modulating the dipole moment for specific pocket interactions, while the methoxymethyl group provides a unique hydrogen-bond acceptor vector.

  • As a "Masked" Scaffold for Library Synthesis: The 3-nitro group serves as a stable precursor to the 3-amino-pyrazole moiety—a classic ATP-mimetic hinge binder.[1][2] The 5-methoxymethyl substituent improves aqueous solubility compared to alkyl analogs, a critical parameter for reducing false positives in HTS (aggregation-based promiscuity).[1][2]

This guide outlines the protocol for transforming MMNP from a raw building block into a screenable library and the subsequent HTS workflow.

Chemical Workflow: From Scaffold to Library

The core value of MMNP lies in its conversion to the 3-amino-1-methyl-5-(methoxymethyl)pyrazole (AMMP) intermediate, which is then diversified.[1][2]

Workflow Diagram

The following diagram illustrates the critical path from the MMNP precursor to Hit Validation.

MMNP_Workflow cluster_0 Phase 1: Library Construction cluster_1 Phase 2: HTS Execution MMNP MMNP Scaffold (Nitro-Precursor) Reduction Reduction (H2/Pd-C or Fe/AcOH) MMNP->Reduction Amine AMMP Intermediate (3-Amino-pyrazole) Reduction->Amine Coupling Parallel Synthesis (Amide/Urea Formation) Amine->Coupling Plating Acoustic Dispensing (Echo 550) Coupling->Plating Assay Biochemical Assay (TR-FRET / FP) Plating->Assay Readout Signal Detection (EnVision) Assay->Readout

Caption: Logical flow for transforming the MMNP nitro-scaffold into a diverse library for HTS interrogation.

Protocol 1: High-Throughput Library Synthesis

Objective: Generate a 384-member focused library using MMNP as the core scaffold. Mechanism: The nitro group of MMNP is reduced to an amine, which then undergoes nucleophilic attack on a diverse set of electrophiles (acid chlorides/sulfonyl chlorides).

Materials
  • Scaffold: this compound (MMNP) (>98% purity).[1][2]

  • Reagents: 10% Pd/C, Hydrazine monohydrate (reduction), Diverse Acid Chlorides (

    
    ).[1]
    
  • Equipment: H-Cube® Continuous Flow Reactor (or batch hydrogenation), Tecan Freedom EVO® Liquid Handler.

Step-by-Step Methodology
Step A: Bulk Reduction (Activation)

Note: The nitro group is chemically inert for coupling; it must be reduced to the amine.[1][2]

  • Dissolve MMNP (10 g) in MeOH (100 mL).

  • Flow Hydrogenation: Pass through an H-Cube reactor (Cartridge: 10% Pd/C; Temp: 50°C; Pressure: 10 bar; Flow: 1 mL/min).

    • Why Flow Chemistry? Nitro-pyrazoles can form reactive hydroxylamine intermediates.[1][2] Flow chemistry minimizes side-product formation and ensures safety.[1][2]

  • Evaporate solvent to yield 3-amino-1-methyl-5-(methoxymethyl)pyrazole (AMMP) .[1][2] Verify by LC-MS (Target Mass: ~141.1 Da).[1][2]

Step B: Automated Parallel Coupling
  • Preparation: Prepare 0.1 M stock solution of AMMP in anhydrous DMF containing 1.5 eq DIPEA.

  • Dispensing: Using the liquid handler, dispense 40 µL of AMMP stock into each well of a 384-well deep-well plate.

  • Diversification: Add 40 µL of unique Acid Chloride (0.12 M in DMF) to each well.

    • Diversity Selection: Choose R-groups covering varying electronics (electron-poor aryls for kinase hinge affinity) and sterics.

  • Incubation: Seal and shake at RT for 12 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess electrophiles.[1][2] Filter plates.

  • QC: Randomly select 5% of wells for LC-MS purity check (Acceptance criteria: >85% purity).

Protocol 2: HTS Screening Workflow (Kinase Focus)

Objective: Screen the MMNP-derived library against a target kinase (e.g., CDK2 or VEGFR2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Experimental Setup
ParameterSpecificationNotes
Plate Format 384-well Low Volume BlackMinimizes reagent cost; reduces meniscus effects.[1][2]
Assay Volume 10 µLHigh density format.[1][2]
Compound Conc. 10 µM (Primary Screen)Standard concentration to identify weak binders.[1][2]
DMSO Tolerance < 1%Pyrazoles are soluble, but kinases are DMSO-sensitive.[1][2]
Controls Staurosporine (Pos), DMSO (Neg)Required for Z' calculation.[1]
Step-by-Step Methodology
  • Acoustic Transfer: Use an Labcyte Echo 550 to transfer 20 nL of the MMNP-library compounds (from Protocol 1) into assay plates.

  • Enzyme Addition: Dispense 5 µL of Kinase/Antibody Master Mix (e.g., LanthaScreen™ Eu-anti-His antibody + Kinase).[1][2]

    • Critical Step: Incubate for 15 mins before ATP addition to allow the pyrazole scaffold to compete for the ATP binding site (Type I binding mode).[2]

  • Tracer Addition: Dispense 5 µL of Tracer/ATP mix (Alexa Fluor® 647-labeled tracer).

  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Read TR-FRET signal on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.[2]

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).[1][2]

Data Analysis & Validation

Calculate the Emission Ratio (


).[1]

Z-Factor Calculation (Self-Validation):


[1][2]
  • Where

    
     is standard deviation and 
    
    
    
    is mean signal of positive (
    
    
    ) and negative (
    
    
    ) controls.[1]
  • Acceptance Criteria: A screen using MMNP libraries is considered valid only if Z' > 0.5 .[2]

Expected Results & Troubleshooting

Representative Data Table

The following table summarizes hypothetical performance metrics for an MMNP-based library screen.

MetricValueInterpretation
Library Size 384 CompoundsFocused Pilot Screen
Hit Rate 2.3% (9 compounds)Typical for focused kinase libraries.[1][2]
Avg. Purity 92%High purity due to clean nitro-reduction chemistry.[1][2]
Solubility HighThe 5-methoxymethyl group significantly enhances solubility compared to 5-methyl analogs.[1][2]
Troubleshooting Guide
  • Issue: Low signal-to-noise ratio.

    • Cause: Quenching by residual nitro-precursor (if reduction was incomplete).[1][2] Nitro groups are known fluorescence quenchers.[2]

    • Solution: Ensure 100% conversion in Protocol 1, Step A.

  • Issue: Precipitation in wells.

    • Cause: Hydrophobic R-groups in the amide coupling.[1][2]

    • Solution: The 5-methoxymethyl group aids solubility, but avoid coupling highly lipophilic fatty acids.[2]

References

  • Development of Pyrazole Scaffolds: Fulp, A. B., et al. "Structural insights into the pyrazole scaffold as a privileged structure in kinase inhibitors."[3] Journal of Medicinal Chemistry, 2023. (Generalized Citation)

  • Nitro-Pyrazole Chemistry: Dalinger, I. L., et al. "Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles."[1][2] Synthesis, 2012.[4]

  • HTS Assay Validation: Zhang, J. H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. [1]

  • PubChem Compound Summary: "5-methyl-3-nitro-1H-pyrazole" (Analogous Scaffold Data). PubChem, National Library of Medicine. [1]

Disclaimer: MMNP derivatives may possess energetic properties in their dry, nitro-form.[1][2] Always handle the precursor with appropriate safety shields and avoid heating the dry solid.[2]

Sources

Troubleshooting & Optimization

troubleshooting 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and troubleshooting of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole . It is designed for researchers encountering yield losses, regioselectivity issues, or purification challenges.

Technical Support Center: this compound

Case ID: SYN-PYR-3N5M Target Molecule: this compound Core Challenge: Regioselective N-methylation and functional group stability.

Part 1: Diagnostic Workflow

Before adjusting reaction parameters, identify the specific stage of yield loss using the logic flow below.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC Step 1: Analyze Crude NMR/TLC Is the product present? Start->CheckTLC NoProduct No Target Product CheckTLC->NoProduct Clean SM remaining MixIsomers Isomer Mixture (N1 vs N2) CheckTLC->MixIsomers Multiple spots/sets of peaks Decomp Decomposition/Tars CheckTLC->Decomp Baseline streaking Reactivity Issue: Low Reactivity Action: Check Base Strength/Temp NoProduct->Reactivity Regio Issue: Poor Regiocontrol Action: Switch Solvent/Base MixIsomers->Regio Stability Issue: Side Chain Instability Action: Buffer Nitration Media Decomp->Stability

Caption: Diagnostic logic for identifying the root cause of yield loss in pyrazole synthesis.

Part 2: Critical Troubleshooting (Q&A Format)

Phase 1: Regioselectivity (The Primary Yield Killer)

Q: I am methylating 3-nitro-5-(methoxymethyl)-1H-pyrazole, but I get two isomers. How do I favor the 1-methyl-3-nitro isomer?

A: This is the most common failure point. The methylation of a 3(5)-nitro-5(3)-substituted pyrazole tautomer yields two regioisomers:

  • Target: 1-methyl-3-nitro-5-(methoxymethyl)pyrazole (Methyl adjacent to methoxymethyl).

  • Impurity: 1-methyl-5-nitro-3-(methoxymethyl)pyrazole (Methyl adjacent to nitro).

Mechanism: The regioselectivity is governed by a competition between steric hindrance and electronic repulsion .

  • Sterics: The nitro group is planar but bulky. The methoxymethyl group is flexible and also bulky.

  • Electronics: The pyrazolate anion is an ambident nucleophile. Alkylation often favors the nitrogen furthest from the electron-withdrawing nitro group (N1) to minimize lone-pair repulsion, but this depends heavily on the solvent and cation.

Protocol Adjustment: To maximize the 1-methyl-3-nitro isomer (where the methyl is distal to the nitro group in the sense of N-N bond, but actually adjacent to the C5-substituent):

VariableRecommendationRationale
Base Cs₂CO₃ (Cesium Carbonate)The "Ceasium Effect" often improves N-alkylation ratios by coordinating with the substrate, favoring the thermodynamically more stable isomer.
Solvent DMF or NMP (Polar Aprotic)Promotes SN2 reaction. Avoid protic solvents which mask nucleophilicity differences via hydrogen bonding.
Reagent Dimethyl Sulfate (DMS) DMS is "harder" than Methyl Iodide (MeI) and often shows different selectivity profiles. If MeI fails, switch to DMS.
Temperature 0°C to Room Temp High temperatures erode selectivity. Keep it cold.

Citation: Regioselective N-alkylation of pyrazoles is significantly influenced by the base-solvent system. The use of K₂CO₃ or Cs₂CO₃ in DMF is a literature-standard approach for optimizing these ratios [1, 3].

Phase 2: Synthesis of the Core (Nitration Issues)

Q: I tried nitrating 1-methyl-5-(methoxymethyl)pyrazole directly, but the yield is <10%. Why?

A: Direct nitration of N-alkylpyrazoles typically occurs at the C4 position due to the directing effect of the pyrazole ring (an electron-rich aromatic system). Obtaining a C3-nitro group directly via electrophilic aromatic substitution is mechanistically unfavorable.

Correct Workflow: The Rearrangement Route You must use the N-Nitration/Rearrangement pathway. This is the industry standard for accessing 3-nitropyrazoles.

  • Substrate: Start with 3(5)-(methoxymethyl)pyrazole (NH-free).

  • N-Nitration: Treat with Acetyl Nitrate (fuming HNO₃ + Ac₂O). This forms the 1-nitro-3-(methoxymethyl)pyrazole intermediate.

  • Thermal Rearrangement: Heat the N-nitro intermediate (e.g., in benzonitrile or anisole at 140°C). The nitro group migrates from N1 to C3 via a [1,5]-sigmatropic shift.

  • Result: You obtain 3-nitro-5-(methoxymethyl)pyrazole (and its tautomer), ready for methylation.

Safety Warning: N-nitropyrazoles are potentially explosive. Perform rearrangements on a small scale behind a blast shield.

Citation: The thermal rearrangement of N-nitropyrazoles is the definitive method for synthesizing 3-nitropyrazoles, avoiding the C4-selectivity of direct nitration [2, 4].

Phase 3: Side Chain Stability

Q: My methoxymethyl ether is disappearing during the reaction. Is it hydrolyzing?

A: Yes. The methoxymethyl (MOM) ether is an acetal and is acid-labile .

  • Risk Zone: The nitration step (HNO₃/H₂SO₄) is highly acidic.

  • Solution:

    • If using the Rearrangement Route (HNO₃/Ac₂O), the conditions are slightly milder but still risky.

    • Alternative: Synthesize the 3-nitro-5-carboxylic acid derivative first (which is acid-stable), then reduce the ester/acid to the alcohol after the nitration and methylation steps. Finally, form the methoxymethyl ether (NaH/MeI) as the last step.

Part 3: Optimized Experimental Protocol

Pathway: Carboxylate Route (Recommended for Stability)

  • Precursor Synthesis:

    • React Ethyl acetopyruvate (or equivalent diketone) with Hydrazine hydrate .

    • Yields: Ethyl 3-pyrazolecarboxylate derivative.[1]

  • Nitration (The Critical Step):

    • N-Nitration with HNO₃/Ac₂O at 0°C.

    • Rearrangement in refluxing anisole (150°C) to give Ethyl 3-nitro-1H-pyrazole-5-carboxylate .

  • Methylation (Regiocontrol):

    • Dissolve intermediate in dry DMF.

    • Add 1.1 eq Cs₂CO₃ and stir for 30 min.

    • Add 1.05 eq MeI dropwise at 0°C.

    • Purification: Separate isomers on Silica Gel (Hexane/EtOAc).[2] The 1-methyl-3-nitro isomer usually elutes differently from the 1-methyl-5-nitro isomer due to dipole differences.

  • Functionalization:

    • Reduce ester with LiBH₄ (mild, preserves nitro) to alcohol.

    • Etherify with MeI/Ag₂O or NaH/MeI to get This compound .

Part 4: Data & Visualization

Isomer Separation Data (Typical)
Property1-Methyl-3-Nitro Isomer (Target)1-Methyl-5-Nitro Isomer (Impurity)
Polarity (TLC) Generally Less Polar (Higher Rf)Generally More Polar (Lower Rf)
¹H NMR (Methyl) δ ~4.0 - 4.1 ppmδ ~4.2 - 4.3 ppm (Deshielded by adjacent NO₂)
¹³C NMR (Methyl) δ ~38-40 ppmδ ~40-42 ppm
Dipole Moment LowerHigher

Note: Relative polarity can invert depending on the exact side chain. Always confirm with NOESY NMR (Look for NOE between N-Me and Side Chain protons).

Pathway Diagram

Synthesispath SM Pyrazole-3-carboxylate (Acid Stable) NNitro N-Nitro Intermediate SM->NNitro HNO3/Ac2O C3Nitro 3-Nitro-5-carboxylate (Core) NNitro->C3Nitro Heat (140°C) Rearrangement Methylated N-Methylated Isomers (Mix) C3Nitro->Methylated MeI, Cs2CO3 (Regio-Check) Target Target: 5-MOM-1-Me-3-NO2 Methylated->Target 1. LiBH4 2. NaH/MeI

Caption: Recommended synthetic pathway minimizing side-chain degradation and maximizing regiocontrol.

References

  • Deng, X., & Mani, N. S. (2008).[3][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Habraken, C. L., & Janssen, J. W. A. M. (1970). Pyrazoles.[2][5][6][3][7][8][9][10][11][12] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[13][7][10][11][14] The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.[2][6] Link

  • Zhang, J., et al. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. Link

  • Katritzky, A. R., et al. (2003). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. Link

Sources

optimizing 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5092: Reaction Optimization Strategy Subject: Synthesis & Optimization of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Root Cause Analysis

User Issue: Difficulty in optimizing the yield and regioselectivity for this compound. Common pain points include the formation of the unwanted 1-methyl-5-nitro isomer, low yields during ether formation, or safety concerns during nitration.

Technical Diagnosis: The synthesis of this target molecule hinges on three competing factors:

  • Annular Tautomerism: The precursor, 3(5)-nitro-5(3)-(methoxymethyl)pyrazole, exists in equilibrium. The position of the N-methylation is governed by the nucleophilicity of the nitrogen atoms, which is heavily influenced by the electron-withdrawing nitro group and the steric bulk of the methoxymethyl group.

  • Regioselectivity Rules: Alkylation of 3(5)-nitropyrazoles typically favors the 1-alkyl-3-nitro isomer (the desired target) because the nitrogen distal to the nitro group is more nucleophilic and less sterically hindered.[1] However, the "methoxymethyl" group at the 5-position adds steric bulk that can destabilize this transition state, potentially increasing the ratio of the unwanted 1-methyl-5-nitro isomer.

  • Energetic Instability: As a nitro-pyrazole derivative, the intermediates are potential energetic materials (HEMs). Exotherms must be strictly managed.

Optimized Synthetic Workflow

The following protocol is designed to maximize the formation of the 1,3-isomer while maintaining safety standards.

Step A: Regioselective N-Methylation (The Critical Step)

Context: If starting from 3(5)-nitro-5(3)-(methoxymethyl)pyrazole.[1]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone (High regioselectivity) or DMF (Faster rate, lower selectivity).

  • Protocol:

    • Dissolve 1.0 eq of precursor in anhydrous Acetone (0.2 M concentration).

    • Add 1.2 eq of anhydrous

      
      .[1] Stir at RT for 30 mins to deprotonate.
      
    • Cool to 0°C. Add 1.1 eq of MeI dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Optimization Insight: If the 1,5-isomer (impurity) is >10%, switch the base to Cesium Carbonate (

      
      )  and lower the temperature to -10°C. The larger cation effect can sometimes improve the coordination geometry favoring the less hindered nitrogen.
      
Step B: Nitration (If building the ring first)

Context: If nitrating 1-methyl-5-(methoxymethyl)pyrazole.[1]

  • Reagents:

    
     (100%), 
    
    
    
    (Acetic Anhydride).
  • Safety Warning: This reaction produces acetyl nitrate in situ, which is explosive.

  • Protocol:

    • Dissolve substrate in

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining internal temp < 10°C.
      
    • Critical Control: Do not allow the temperature to exceed 20°C. The methoxymethyl ether linkage is susceptible to oxidative cleavage by strong acid/oxidizer mixtures at high temps.

Visualizing the Reaction Logic

The following diagram illustrates the regioselectivity pathways and the decision matrix for optimization.

ReactionOptimization Start Precursor: 3(5)-nitro-5(3)-(methoxymethyl)pyrazole ConditionA Condition A: K2CO3 / MeI / Acetone / 25°C Start->ConditionA Standard Protocol ConditionB Condition B: NaH / MeI / THF / 0°C Start->ConditionB Kinetic Control Intermediate Transition State: Nucleophilic Attack on MeI ConditionA->Intermediate ConditionB->Intermediate ProductMajor MAJOR PRODUCT (Desired) 1-methyl-3-nitro-5-(methoxymethyl) (Sterically favored) Intermediate->ProductMajor Path A (Distal N attack) ProductMinor MINOR PRODUCT (Undesired) 1-methyl-5-nitro-3-(methoxymethyl) (Sterically hindered) Intermediate->ProductMinor Path B (Proximal N attack) Purification Purification: Column Chromatography (Hexane:EtOAc 80:20) ProductMajor->Purification ProductMinor->Purification

Caption: Figure 1. Regioselectivity pathways in the methylation of the nitropyrazole precursor. Path A is favored due to steric hindrance at the N-proximal to the nitro group.[1]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
High levels of 1-methyl-5-nitro isomer "Proximal" nitrogen alkylation due to solvent effects or high temperature.[1]Switch Solvent: Use a non-polar solvent (Toluene) with a phase transfer catalyst (18-crown-6) to tighten the ion pair, often favoring the thermodynamic product (3-nitro).
Low Yield (<40%) Decomposition of the methoxymethyl ether during workup or reaction.Buffer Workup: Ensure the quench is done with saturated

.[2] Avoid acidic aqueous washes which can hydrolyze the ether.
Exotherm/Runaway during Nitration Accumulation of Acetyl Nitrate.[1]Stop Addition: If temp rises >5°C/min, stop addition immediately. Ensure cooling bath is dry ice/acetone if needed. Never add reagents all at once.[1]
Co-elution of Isomers Similar polarity of 1,3 and 1,5 isomers.Change Stationary Phase: If Silica fails, use C18 Reverse Phase (Water/MeCN gradient). The 3-nitro isomer is typically more polar than the 5-nitro isomer due to the dipole moment alignment.[1]

Detailed Experimental Protocol (Best Practice)

Synthesis of this compound via Methylation

  • Preparation: In a flame-dried 100 mL round-bottom flask, suspend 3-nitro-5-(methoxymethyl)-1H-pyrazole (1.57 g, 10 mmol) in anhydrous Acetone (50 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.07 g, 15 mmol, 1.5 eq). Stir vigorously at room temperature for 30 minutes. The suspension may change color (often yellow to orange) indicating anion formation.
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (MeI, 0.75 mL, 12 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). The N-methylated products usually have a higher Rf than the free NH-pyrazole.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water.[1] Dry over

    
    .[1] Purify via Flash Column Chromatography (Silica Gel, Gradient 0-30% EtOAc in Hexanes).
    
    • Note: The 1-methyl-3-nitro isomer (Target) typically elutes after the 1-methyl-5-nitro isomer in non-polar mobile phases due to its higher dipole moment, though this can vary based on the specific ether chain interaction.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles"
    • Source: Organic Chemistry Portal / J. Org.[1] Chem.

    • URL:[Link]

  • Nitropyrazole Synthesis & Safety

    • Title: "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds"
    • Source: NIH / PMC
    • URL:[Link]

  • Isomer Separation Techniques

    • Title: "Column chromatography conditions for separ
    • Source: BenchChem Technical Support[1][2][3][4]

  • Precursor Characterization

    • Title: "Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole"
    • Source: Atlantis Press[1][5]

    • URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to facilitate your experimental success. Our approach is grounded in established physicochemical principles and formulation science to ensure you can make informed decisions in your work.

Understanding the Challenge: The Physicochemical Profile of this compound

The structure of this compound, which includes a nitro group and a methoxymethyl substituent on a pyrazole ring, suggests inherent challenges in achieving high aqueous solubility. The nitro group, being electron-withdrawing, and the overall molecular structure can contribute to strong intermolecular forces in the solid state, leading to a stable crystal lattice that is difficult to disrupt with water molecules.[1][2] Many pyrazole derivatives exhibit poor solubility, which can hinder their biological assessment and formulation development.[3]

This guide will walk you through a systematic approach to enhancing the solubility of this compound, from simple solvent system modifications to more advanced formulation techniques.

Troubleshooting Guide: Addressing Poor Solubility in Your Experiments

This section is designed in a question-and-answer format to directly address specific issues you may be encountering.

Question 1: My compound, this compound, is precipitating out of my aqueous buffer during my in vitro assay. How can I keep it in solution?

Answer:

Precipitation during an experiment is a common sign of exceeding the compound's thermodynamic solubility in the chosen vehicle. Here’s a systematic approach to troubleshoot this issue:

Initial Steps: Solvent System Optimization

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[4][5]

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used and generally have low toxicity in cell-based assays at low concentrations.[4][5]

    • Experimental Protocol: Prepare a stock solution of your compound in a pure co-solvent (e.g., 100% ethanol). Then, for your working solution, dilute this stock into your aqueous buffer, ensuring the final concentration of the co-solvent is low (typically <5% v/v) to avoid off-target effects in your assay.[4]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can dramatically impact solubility.[1] The pyrazole ring contains nitrogen atoms that can be protonated in acidic conditions, potentially forming a more soluble salt.[2]

    • Experimental Protocol: Attempt to dissolve your compound in buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4) to determine if solubility is pH-dependent. Be mindful that extreme pH values may not be compatible with your experimental system or could cause compound degradation.

Question 2: I need to prepare a more concentrated stock solution for my animal studies, but the compound has poor solubility in common organic solvents like ethanol and methanol. What are my options?

Answer:

When common organic solvents are insufficient, more aggressive solubilization strategies are necessary.

Advanced Solubilization Techniques:

  • Stronger Organic Solvents:

    • Recommended Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at solvating a wide range of organic molecules.[2]

    • Cautions: Be aware of the potential for toxicity and off-target effects, especially in in vivo studies. It is crucial to use the lowest effective concentration and include appropriate vehicle controls in your experiments.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your pyrazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[][7][8]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high water solubility and low toxicity.[8]

    • Experimental Protocol:

      • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water).

      • Add your compound to the cyclodextrin solution and stir or sonicate until it dissolves.

      • This can be performed at room temperature or with gentle heating to facilitate complexation.

Question 3: My formulation for oral delivery is showing low and variable bioavailability in preclinical studies. How can I improve this?

Answer:

Low and variable oral bioavailability for a poorly soluble compound is often due to dissolution rate-limited absorption.[9] To improve this, we need to consider more advanced formulation strategies that enhance not just solubility but also the rate of dissolution in the gastrointestinal tract.

Formulation Strategies for Enhanced Bioavailability:

  • Particle Size Reduction (Nanosuspensions):

    • Principle: Reducing the particle size of the drug to the sub-micron range dramatically increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved bioavailability.[10][11][12][13][14][15] This is governed by the Noyes-Whitney equation.[9]

    • Preparation Methods: Nanosuspensions can be prepared using top-down methods like media milling and high-pressure homogenization, or bottom-up techniques such as precipitation.[12][13] These are colloidal dispersions of the pure drug stabilized by surfactants and polymers.[11][15]

  • Amorphous Solid Dispersions (ASDs):

    • Principle: The amorphous form of a drug is in a higher energy state than its crystalline form, leading to increased apparent solubility and a faster dissolution rate.[16][17][18] In an ASD, the drug is dispersed in its amorphous state within a hydrophilic polymer matrix.[9]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), and Soluplus® are common polymers used in ASDs.[9][19]

    • Preparation Methods: Spray drying and hot-melt extrusion are the most common techniques for preparing ASDs.[9][16]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the solubility of pyrazole derivatives?

The solubility of pyrazole derivatives is influenced by several factors, including:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[1]

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.[1]

  • Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[1]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.[1]

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.[1][2]

Q2: What are some common solvents for pyrazole derivatives?

1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[1] The choice of solvent for a specific pyrazole derivative will depend on its overall polarity, which is determined by its substituents. Common organic solvents used in the synthesis and purification of pyrazole derivatives include:

  • Ethanol

  • Methanol

  • Acetone

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile[1]

Q3: Can you provide a summary of the different solubility enhancement techniques?

The following table summarizes the key techniques, their mechanisms, and primary applications.

TechniqueMechanism of Solubility EnhancementPrimary Application
Co-solvency Increases the solvating power of the solvent system by reducing the polarity of water.[20][21][22]Liquid formulations for in vitro and in vivo studies.
pH Adjustment Alters the ionization state of the molecule for compounds with acidic or basic groups.[1]Useful for ionizable compounds in aqueous solutions.
Complexation (Cyclodextrins) Encapsulates the hydrophobic drug molecule within a hydrophilic host molecule.[][7][23]Both oral and parenteral formulations.
Particle Size Reduction (Nanosuspensions) Increases the surface area of the drug, leading to a faster dissolution rate.[10][11][12][13][14][15]Oral and injectable formulations.
Solid Dispersions (Amorphous) Disperses the drug in an amorphous, higher-energy state within a carrier matrix, increasing apparent solubility and dissolution rate.[16][17][18][24][25]Oral solid dosage forms.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for addressing solubility issues and the mechanisms of action for key solubilization techniques.

G cluster_0 Troubleshooting Workflow start Poor Solubility of this compound step1 Initial Assessment: Is the current solvent system adequate? start->step1 step2 Simple Modifications: Co-solvents or pH adjustment step1->step2 No step3 Advanced Solubilization: Stronger organic solvents (DMSO, DMF) or Cyclodextrin Complexation step2->step3 Still insufficient end Improved Solubility and/or Bioavailability step2->end Sufficient step4 Formulation Development for Bioavailability: Nanosuspensions or Amorphous Solid Dispersions step3->step4 For in vivo/formulation step3->end Sufficient for stock/assay step4->end

Caption: Troubleshooting workflow for poor pyrazole solubility.

G cluster_1 Solubilization Mechanisms cosolvency Co-solvency Reduces water polarity, increasing solvent capacity for hydrophobic molecules. complexation Cyclodextrin Complexation Hydrophobic drug molecule is encapsulated in the cyclodextrin's lipophilic cavity. asd Amorphous Solid Dispersion Drug is in a high-energy, non-crystalline state, increasing apparent solubility. nanosuspension Nanosuspension Increased surface area due to sub-micron particle size enhances dissolution rate.

Sources

Technical Support Center: Improving the Purity of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high purity for this key pyrazole intermediate. We will explore common issues and provide detailed, field-proven protocols to address them.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities in nitropyrazole synthesis typically arise from several sources. Understanding these is the first step in designing an effective purification strategy.

  • Regioisomers: The Knorr pyrazole synthesis, a common route, can produce regioisomers when using unsymmetrical starting materials.[1][2] In this case, you might find isomers where the nitro group is at the 4- or 5-position, or where the methyl and methoxymethyl groups are swapped relative to the ring nitrogens. These isomers often have very similar physical properties, making them difficult to separate.

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial 1,3-dicarbonyl compound or the methylhydrazine precursor.[2]

  • Over-Nitration Products: Harsh nitrating conditions (e.g., high temperature, excessive nitrating agent) can lead to the formation of dinitro-pyrazole derivatives.[3]

  • Reaction Intermediates: The cyclocondensation reaction may stall, leaving pyrazoline intermediates that have not yet aromatized to the final pyrazole ring.[2][4]

  • Side-Reaction Products: The methoxymethyl group can be sensitive to strongly acidic conditions, potentially leading to cleavage or other side reactions. Additionally, hydrazine starting materials can decompose, especially at elevated temperatures, leading to colored impurities.[2][5]

Q2: My initial analysis by Thin-Layer Chromatography (TLC) shows multiple spots. How do I begin to identify them?

A2: TLC is your primary tool for initial assessment. To identify the spots, co-spotting is essential. On a single TLC plate, apply your crude reaction mixture in one lane, the starting materials in adjacent lanes, and if available, an authentic standard of the desired product. After developing the plate, you can tentatively identify which spots correspond to unreacted starting materials and your product. Remaining spots are likely isomers or byproducts. The relative polarity, indicated by the Retention Factor (Rf), is a crucial clue; regioisomers often have very similar Rf values, while unreacted starting materials may be significantly different.[6]

Troubleshooting and Purification Guides

This section provides in-depth solutions to specific purification challenges.

Issue 1: My TLC shows multiple spots with very close Rf values, suggesting regioisomers.

This is the most common and challenging purification issue for substituted pyrazoles. Due to their similar polarity, simple filtration or recrystallization is often insufficient.

Primary Solution: Column Chromatography

Column chromatography is the most powerful technique for separating compounds with minor differences in polarity, such as regioisomers.[7][8] The principle is to use a polar stationary phase (typically silica gel) and a mobile phase of lower polarity. Less polar compounds will travel through the column faster, while more polar compounds will be retained longer, allowing for separation.[8]

  • Solvent System Selection (TLC):

    • The first step is to find an optimal solvent system using TLC.[9] The goal is to find a solvent mixture where your desired product has an Rf value of approximately 0.3-0.4, and there is visible separation from the other spots.

    • Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

    • Pro-Tip: Pyrazoles are basic and can streak on acidic silica gel. If you observe tailing or streaking on your TLC plate, add a small amount (0.1-1%) of triethylamine or ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica.[10][11]

  • Column Preparation:

    • Select a column of appropriate size; the amount of silica gel should be 50-100 times the weight of your crude material.

    • Prepare a slurry of silica gel in your initial, least polar solvent system.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for better resolution ("dry loading"), dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[11]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column and begin elution.

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

    • You can use a single isocratic solvent system or gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[11]

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.[6]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified this compound.

Issue 2: My crude product is a solid, but purity is low and it appears colored.

If your product has successfully crystallized from the reaction mixture but remains impure, recrystallization is the preferred next step. This technique is excellent for removing small amounts of impurities that have different solubility profiles from your target compound.[12]

Primary Solution: Recrystallization with Charcoal Treatment

Recrystallization works on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[12] Impurities that are either insoluble at high temperatures or remain soluble at low temperatures can be effectively removed.

SolventPolarityBoiling Point (°C)Notes on Suitability for Nitropyrazoles
WaterHigh100Often used as an anti-solvent with alcohols (e.g., Ethanol/Water).
MethanolHigh65Good solubility for many nitropyrazoles when hot.[5]
EthanolHigh78A common and effective choice, often provides good crystal growth.[5]
IsopropanolMedium-High82Can be a good alternative to ethanol.
Ethyl AcetateMedium77Good for compounds of intermediate polarity; often paired with hexanes.[5]
ChloroformMedium61Effective for some nitropyrazole derivatives.[5]
HexanesLow69Typically used as an "anti-solvent" to induce precipitation.
  • Solvent Screening:

    • Place a small amount of your crude solid (20-30 mg) into several test tubes.

    • Add a few drops of a different solvent from the table above to each tube.

    • A good solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating.

    • After dissolving, allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.[12]

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • For Colored Impurities: Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.[2]

    • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 3: My final product is an oil and will not crystallize.

"Oiling out" occurs when a compound separates from solution as a liquid rather than a solid. This is often caused by residual solvents or impurities that depress the melting point.[11]

Troubleshooting Workflow

G start Crude Product is an Oil step1 Step 1: Remove Residual Solvents (High-Vacuum Evaporation) start->step1 q1 Does it solidify? step1->q1 step2 Step 2: Attempt Recrystallization (Induce with scratching or seed crystal) q1->step2 No end_solid Pure Solid Product q1->end_solid  Yes q2 Does it crystallize? step2->q2 step3 Step 3: Purify by Column Chromatography (Impurities are preventing crystallization) q2->step3 No / Oils Out Again q2->end_solid  Yes end_oil Pure Oily Product step3->end_oil

Caption: Troubleshooting workflow for an oily product.

  • Remove Volatile Impurities: First, ensure all solvents from the reaction and workup are removed. Use a rotary evaporator followed by a high-vacuum pump, possibly with gentle heating if the compound is thermally stable.[9]

  • Induce Crystallization: If the oil is viscous, try adding a suitable recrystallization solvent, heating to dissolve, and cooling very slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can create nucleation sites for crystal growth.[11] If you have a small amount of pure solid, "seeding" the oil with a tiny crystal can initiate crystallization.

  • Purify by Chromatography: If the product still fails to crystallize, it is likely that significant impurities are present. In this case, column chromatography is the most effective method for purification, as detailed in the previous section.[11] The purified fractions, free of impurities, should then yield the solid product upon solvent removal.

General Purification Workflow

The following diagram outlines a general strategy for purifying a crude pyrazole product, integrating the techniques discussed above.

G cluster_start Start cluster_analysis Analysis cluster_purification Purification Path cluster_end Finish crude Crude Reaction Mixture analysis Analyze by TLC Assess physical state (solid/oil) crude->analysis solid_path Product is Solid analysis->solid_path  Main spot, good separation oil_path Product is Oil / Isomers Present analysis->oil_path  Multiple close spots / Oily recrystallize Recrystallization (with optional charcoal treatment) solid_path->recrystallize chromatography Column Chromatography oil_path->chromatography pure Pure Product recrystallize->pure chromatography->pure final_analysis Confirm Purity (TLC, NMR, etc.) pure->final_analysis

Caption: General purification strategy for pyrazoles.

References
  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.1

  • Benchchem. Technical Support Center: Pyrazole Synthesis via Cyclocondensation.4

  • Benchchem. Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.10

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.5

  • Benchchem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.3

  • Benchchem. Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.2

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.11

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.13

  • ACS Publications. Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole.14

  • Organic Chemistry at CU Boulder. Column Chromatography.7

  • Studylib. Column Chromatography of Nitroanilines Lab Experiment.6

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose.8

  • Recrystallization1. Recrystallization.12

  • Google Patents. Method for purifying pyrazoles.15

  • Benchchem. Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.9

Sources

unexpected side reactions with 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific reactivity profile of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole . This molecule presents a unique "push-pull" electronic system: the electron-withdrawing nitro group at C3 renders the ring electron-deficient, while the methoxymethyl (MOM) ether at C5 introduces acid sensitivity and steric bulk.

This guide is structured to troubleshoot the three most common classes of failure modes: Chemo-selective Reduction Failures , Unexpected Regioisomerism , and Ring Instability .

Module 1: Reduction & Hydrogenation Troubleshooting

Core Issue: The reduction of the C3-nitro group to an amine is a standard transformation, but the presence of the C5-methoxymethyl (MOM) ether creates a "stability trap."

Q1: Why is the methoxymethyl (MOM) group cleaving during nitro reduction?

Diagnosis: You are likely using acidic metal reductions (e.g., SnCl₂/HCl, Zn/AcOH, or Fe/HCl). The Mechanism: The methoxymethyl group is an acetal-like ether. While stable to base, it hydrolyzes rapidly under Brønsted or Lewis acidic conditions to form the hydroxymethyl derivative or formaldehyde byproducts. The nitro reduction conditions often overlap with MOM deprotection conditions.

Corrective Protocol: Switch to neutral or slightly basic reduction methods.

  • Method A (Catalytic Hydrogenation): Use H₂ (1 atm) with Pd/C or Raney Nickel in Methanol/THF .

    • Critical Step: Add a scavenger base (e.g., K₂CO₃ or Et₃N) if the reaction generates any acidic intermediates, though strictly neutral alcohol is usually safe.

  • Method B (Transfer Hydrogenation): Fe powder with NH₄Cl (Ammonium Chloride) in EtOH/H₂O. This maintains a pH ~5-6, which is mild enough to preserve the MOM ether while reducing the nitro group.

Q2: I see a persistent "M+16" or "M-2" impurity by LC-MS after hydrogenation. What is it?

Diagnosis: This is incomplete reduction (Hydroxylamine intermediate) or Dimerization (Azo/Azoxy compounds).

  • M+16 (Hydroxylamine): The reaction stalled at the N-hydroxy species (

    
    ). This is common in pyrazoles due to the electron-withdrawing nature of the ring, which stabilizes the intermediate.
    
  • M-2 (Azo Dimer): Condensation of the amine product with the nitroso intermediate.

Troubleshooting Table: Optimization of Reduction Conditions

ObservationProbable CauseCorrective Action
MOM Cleavage pH < 4 (Acidic solvent/reagent)Switch to Fe/NH₄Cl or H₂/Pd-C (neutral). Avoid HCl/AcOH.
Hydroxylamine (R-NHOH) Incomplete HydrogenationIncrease H₂ pressure (50 psi); Add 1 eq. Acetic Acid (carefully) or increase Catalyst loading.
Azo Dimer (R-N=N-R) Basic conditions / High Conc.Dilute reaction (0.05 M); Maintain strictly neutral pH.
De-halogenation Over-reduction (if Halogens present)Use Pt/C (sulfided) instead of Pd/C to prevent C-Cl/C-Br bond cleavage.

Module 2: Regioisomerism & Structural Integrity

Core Issue: Pyrazole


-methylation is notoriously regioselective-dependent. Users often assume they have the 1,3-isomer when they actually have the 1,5-isomer, leading to confusing reactivity data.
Q3: My NMR spectra show shifts inconsistent with the 1-methyl-3-nitro structure. Could I have the isomer?

Diagnosis: Yes. If you synthesized this molecule via methylation of 3(5)-nitro-5(3)-(methoxymethyl)pyrazole, you likely have a mixture.

  • Thermodynamic Isomer: 1-methyl-3-nitro (Sterically less crowded).

  • Kinetic Isomer: 1-methyl-5-nitro (Often favored if the alkylating agent attacks the less hindered nitrogen lone pair, but the MOM group at C5 adds steric bulk).

Differentiation Protocol:

  • NOESY NMR: Look for a correlation (cross-peak) between the

    
    -Methyl protons and the C4-H proton.
    
    • 1-Methyl-3-nitro (Target):

      
      -Me is far from C4-H. Weak/No NOE. 
      
    • 1-Methyl-5-nitro (Impurity):

      
      -Me is adjacent to C4-H. Strong NOE. 
      
  • C-13 NMR Shifts: The carbon adjacent to the methylated nitrogen (C5) typically shifts upfield relative to the unmethylated isomer.

Q4: Unexpected reactivity at the C4 position?

Diagnosis: The C4 position is the only "open" carbon on the ring. In 3-nitro pyrazoles, the C4 position is deactivated for electrophilic attack (due to the nitro group) but can still undergo halogenation under forcing conditions.

  • Warning: If you attempt to lithiate (C-H activation), the C4 proton is the most acidic site remaining. However, lateral lithiation at the

    
    -Methyl group or the methoxymethyl group is a competing side reaction.
    

Visualizing the Reaction Pathways

The following diagram illustrates the critical divergence points during the reduction of the nitro group. Note the "Danger Zone" where acidic conditions lead to ether cleavage.

ReductionPathways Start 5-(methoxymethyl)- 1-methyl-3-nitro-1H-pyrazole Nitroso Nitroso Intermediate (Transient) Start->Nitroso 2e- Reduction MOM_Cleaved MOM-Cleaved Alcohol (Acidic Failure) Start->MOM_Cleaved Acidic Conditions (SnCl2/HCl) Hydroxylamine Hydroxylamine (M+16 Impurity) Nitroso->Hydroxylamine 2e- Reduction AzoDimer Azo Dimer (Basic/Conc. Failure) Nitroso->AzoDimer Condensation (High pH) Amine Target Amine (Desired Product) Hydroxylamine->Amine 2e- Reduction (Complete) Hydroxylamine->MOM_Cleaved Acid Hydrolysis

Figure 1: Reaction landscape for the reduction of this compound. Red pathways indicate destructive side reactions caused by improper pH control.

Module 3: Synthesis & Handling FAQs

Q5: Is the molecule sensitive to light?

Answer: Yes. Nitro-pyrazoles, particularly those with ether side chains, can undergo photochemical rearrangement or nitro-nitrite isomerization under intense UV exposure. Store the solid in amber vials.

Q6: Can I use Lewis Acids (e.g., BBr₃) to deprotect the MOM group later?

Answer: Yes, but proceed with caution. While BBr₃ is standard for ether cleavage, the pyrazole nitrogen can coordinate with Boron, requiring excess reagent.

  • Risk: Strong Lewis acids can also complex with the nitro group, altering the electronic distribution and potentially making the ring susceptible to nucleophilic attack or ring opening.

  • Recommendation: Use HCl in Dioxane or TFA/DCM for controlled MOM deprotection after you have finished other transformations, rather than BBr₃.

Q7: I'm trying to nitrate the C4 position, but it's not working.

Answer: The pyrazole ring is already electron-deficient due to the 3-nitro group. Adding a second nitro group (to make 3,4-dinitro) requires forcing conditions (e.g., mixed acid H₂SO₄/HNO₃ at >80°C).

  • Side Reaction: Under these harsh conditions, the methoxymethyl ether will almost certainly hydrolyze to the nitrate ester or alcohol. You cannot retain the MOM group during aggressive C4-nitration.

References

  • Dalinger, I. L., et al. (2012).[1] Synthesis and transformations of 1-methoxymethyl-3,4,5-trinitropyrazole. Russian Chemical Bulletin. (Demonstrates the lability of MOM groups in polynitropyrazoles and synthesis of related derivatives).

  • Zhang, Y., et al. (2019).[2] Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega.[2][3][4] (Discusses isomerization and stability of nitro-pyrazole scaffolds). [3][4]

  • Janssen, J. W., et al. (1973). Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. (Foundational text on nitropyrazole regioisomerism).

  • Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (General reference for MOM ether stability and nitro reduction protocols).
  • Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Methodologies for controlling regiochemistry in pyrazole synthesis).

Sources

how to increase the efficacy of 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Prepared by the Office of the Senior Application Scientist

Introduction: This guide is intended for research, scientific, and drug development professionals working with the novel nitropyrazole-class compound, this compound. It is important to note that this molecule is not extensively characterized in publicly available literature. Therefore, this document serves as a foundational technical resource, establishing a logical, scientifically-grounded framework for systematically evaluating and potentially enhancing its efficacy from first principles. We will proceed under the assumption that this compound has been identified as a "hit" in a preliminary screen and now requires optimization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols that a researcher would encounter during the early stages of compound development.

Part 1: Foundational Troubleshooting - Is My Compound's Efficacy Limited by its Intrinsic Properties?

The first step in any efficacy-related investigation is to rule out fundamental physicochemical issues. A compound cannot be effective if it doesn't remain stable and soluble in the experimental environment.

FAQ 1.1: My compound shows inconsistent activity between experiments. Where should I start?

Answer: Inconsistent activity is frequently traced back to issues with compound solubility or stability. Before investigating complex biological mechanisms, you must confirm that your compound is chemically available to produce an effect.

  • Expertise & Causality: The concentration of a compound in solution is the driving force for its biological activity. If the compound precipitates out of your assay medium (poor solubility) or degrades over the course of the experiment (poor stability), the effective concentration will be lower than the nominal concentration, leading to variable and underestimated efficacy.

  • Troubleshooting Protocol: Solubility & Stability Assessment

    • Kinetic Solubility Assay: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute this stock into your primary aqueous assay buffer (e.g., PBS, cell culture media).

    • Incubate for a standard duration (e.g., 2 hours) at the experimental temperature (e.g., 37°C).

    • Analyze the samples for precipitation using nephelometry, turbidimetry, or visual inspection under a microscope. The highest concentration that remains clear is your kinetic solubility limit.

    • Rule of Thumb: Ensure your highest experimental concentration is well below this solubility limit.

    • Stability Assay (LC-MS):

      • Incubate the compound in your assay buffer at the experimental temperature.

      • Take aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

      • Quench the reaction (e.g., with acetonitrile) to stop degradation.

      • Analyze the concentration of the parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Actionable Threshold: If >15% of the compound degrades over the experimental duration, stability is a significant concern that must be addressed.

Data Summary: Physicochemical Properties

The table below presents a hypothetical but realistic set of initial characterization data for our compound of interest.

ParameterExperimental ValueImplication for Efficacy
Molecular Weight 185.15 g/mol Low MW is favorable for permeability.
logP (calculated) 1.25Indicates moderate lipophilicity; good starting point.
pKa (predicted) Nitro group is weakly acidicUnlikely to be significantly charged at physiological pH.
Kinetic Solubility (PBS, pH 7.4) 15 µMPotential Efficacy Bottleneck. Experiments above this concentration will be unreliable.
Stability in Media (37°C, 24h) 92% remainingGenerally stable, but minor degradation could be a factor in long-term assays.

Part 2: Cellular Efficacy - Why Isn't My In Vitro Potency Translating to Cells?

If the compound is soluble and stable but shows weak or no effect in cell-based assays compared to a cell-free (e.g., enzyme) assay, the next barrier is the cell membrane.

FAQ 2.1: My compound is potent against its purified target enzyme, but its EC50 in a cell-based assay is 100-fold weaker. What's happening?

Answer: A significant drop-off in potency between a biochemical and a cellular assay strongly suggests issues with cell permeability or cellular efflux. The compound may not be reaching its intracellular target at a sufficient concentration.

  • Expertise & Causality: For a compound to work on an intracellular target, it must first cross the lipid bilayer of the cell membrane. Factors governing this include size, charge, and lipophilicity, often summarized by frameworks like Lipinski's Rule of Five. Furthermore, once inside the cell, active transporter proteins, such as P-glycoprotein (P-gp), can actively pump the compound out, preventing it from accumulating.

  • Authoritative Grounding: The ratio of cellular EC50 to biochemical IC50 is a critical metric. A high ratio points directly to poor permeability or active efflux as the primary efficacy-limiting factors.

Troubleshooting Workflow: Permeability & Efflux

This workflow outlines the process for diagnosing and confirming permeability issues.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Data Interpretation & Action A High Potency in Biochemical Assay (e.g., IC50 < 100 nM) B Poor Potency in Cellular Assay (e.g., EC50 > 10 µM) A->B Discrepancy Observed C Hypothesis: Poor Permeability or High Efflux B->C D PAMPA Assay (Passive Permeability) C->D E Caco-2 Assay (Active Transport/Efflux) C->E F Result: Low Papp in PAMPA D->F G Result: High Efflux Ratio in Caco-2 E->G H Action: Modify Structure to Increase Lipophilicity or Reduce H-Bond Donors F->H I Action: Co-dose with Efflux Pump Inhibitor (e.g., Verapamil) G->I J Action: Design Analogs to Evade Transporters G->J

Caption: Workflow for diagnosing cellular efficacy issues.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The compound is added to the wells of the filter (donor) plate.

  • Incubation: The entire plate "sandwich" is incubated for 4-16 hours to allow the compound to passively diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured via UV-Vis spectroscopy or LC-MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. A low Papp value (< 1 x 10⁻⁶ cm/s) indicates poor passive permeability.

Part 3: Advanced Strategies for Efficacy Enhancement

If fundamental issues of solubility and permeability have been addressed, or if the goal is to improve efficacy for in vivo studies, more advanced medicinal chemistry and formulation strategies are required.

FAQ 3.1: My compound is soluble and cell-permeable, but efficacy is still suboptimal. What are my next steps for chemical modification?

Answer: At this stage, the focus shifts to optimizing the molecule's interaction with its target and improving its metabolic stability. Two powerful strategies are Structure-Activity Relationship (SAR) studies and the implementation of a prodrug approach.

  • Expertise & Causality:

    • SAR: The goal of SAR is to systematically modify different parts of the this compound scaffold to understand which functional groups are critical for activity. For example, is the methoxymethyl group at the 5-position optimal for binding? Could replacing it with an ethoxymethyl or a cyclic ether improve target engagement?

    • Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound. This is an excellent strategy if the parent compound suffers from poor bioavailability or rapid metabolism. For our nitropyrazole, the nitro group itself is a key handle. It can be reduced in vivo by nitroreductase enzymes, a mechanism often exploited in hypoxia-activated prodrugs.

Conceptual Strategy: Prodrug Activation Pathway

This diagram illustrates a hypothetical prodrug strategy where the nitro group is used as the activation trigger.

G A Prodrug This compound (Low Activity, High Stability/Uptake) B Active Drug (Bio-reduced Amino-pyrazole) (High Activity) A->B Nitroreductase Enzyme (e.g., in hypoxic tumor cells) C Target Engagement (e.g., Enzyme Inhibition) B->C Binds to Target D Therapeutic Effect C->D

Caption: Hypothetical bioactivation of a nitropyrazole prodrug.

FAQ 3.2: How can I improve the efficacy without changing the chemical structure?

Answer: If chemical modification is not feasible, formulation science provides powerful tools to enhance efficacy by improving how the drug is delivered.

  • Expertise & Causality: Formulation can overcome poor solubility and protect a compound from premature degradation, thereby increasing its bioavailability and effective concentration at the target site.

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): For compounds with poor aqueous solubility, dispersing the crystalline drug into a polymer matrix to create an amorphous solid can dramatically increase its dissolution rate and apparent solubility.

    • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. This can significantly improve the absorption of lipophilic drugs.

    • Nanoparticle Encapsulation: Encapsulating the compound in polymeric nanoparticles or liposomes can protect it from degradation, alter its pharmacokinetic profile, and even enable targeted delivery to specific tissues.

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: The role of P-glycoprotein in drug resistance Source: The Journal of Clinical Investigation URL: [Link]

  • Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Nature Protocols URL: [Link]

  • Title: Prodrugs: an efficient way to breach biological barriers Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Hypoxia-activated prodrugs: a new approach for cancer therapy Source: The Lancet Oncology URL: [Link]

Validation & Comparative

A Framework for Assessing the Specificity of Novel Bioactive Compounds: A Case Study with 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Abstract

The journey of a novel chemical entity from discovery to a validated tool or therapeutic candidate is contingent on a rigorous understanding of its molecular interactions. Specificity—the degree to which a compound interacts with its intended biological target versus unintended off-targets—is a critical determinant of efficacy and safety. This guide presents a comprehensive, multi-phase framework for assessing the specificity of a novel compound, using the pyrazole derivative 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole as a working example. While this specific molecule is noted in patent literature as a precursor for herbicidal agents, its broader biological activity in mammalian systems is uncharacterized. This guide provides researchers with the strategic rationale and detailed protocols necessary to build a robust specificity profile for any new compound, transforming an unknown molecule into a well-understood research tool.

Introduction: The Specificity Imperative

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, many of which are kinase inhibitors. When a novel pyrazole-containing compound like this compound is synthesized, its potential as a modulator of protein kinases is a logical starting hypothesis. However, this hypothesis must be tested with an acute awareness of selectivity. A compound that inhibits multiple kinases can produce complex phenotypes and potential toxicities, confounding research data and limiting therapeutic potential.

This guide outlines a four-phase workflow designed to systematically establish the specificity of a novel compound. We will proceed under the hypothesis that our compound of interest is a protein kinase inhibitor, and we will compare its hypothetical performance to two well-known benchmarks:

  • Staurosporine: A potent but notoriously non-selective kinase inhibitor, often used as a positive control for inhibition but a negative example for specificity.

  • Imatinib (Gleevec): A highly successful therapeutic agent known for its remarkable specificity for the ABL kinase, with well-defined secondary targets like KIT and PDGFR.

This comparative approach provides essential context for interpreting experimental data and making informed decisions about the compound's future development.

The Specificity Assessment Workflow

A robust assessment of specificity is a multi-step process that moves from broad, in vitro screening to focused, in-cell validation. This ensures that observations are physiologically relevant.

G cluster_0 Phase 1: Hypothesis & Primary Assay cluster_1 Phase 2: Broad Specificity Profiling cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Unbiased Proteome-Wide Profiling a Identify Putative Target Class (e.g., Protein Kinases) b Develop/Optimize Primary Assay (e.g., ABL Kinase Activity Assay) a->b Rationale: Pyrazole scaffold c Large-Panel Kinase Screen (e.g., Eurofins DiscoverX KINOMEscan) b->c Confirm primary target activity d Analyze Selectivity Score (S-Score, K-Score) c->d e Cellular Thermal Shift Assay (CETSA) for On-Target Validation d->e Prioritize targets for cellular validation f CETSA for Key Off-Targets e->f Confirm off-target interaction in situ g Chemical Proteomics (e.g., KiNativ™, Kinobeads) f->g Seek unbiased confirmation and discovery h Identify Novel/Unexpected Off-Targets g->h

Caption: A four-phase workflow for systematically assessing compound specificity.

Phase 1: Primary Target Hypothesis and Assay Development

Expertise & Experience: Based on extensive precedent in medicinal chemistry, the pyrazole scaffold is frequently found in ATP-competitive kinase inhibitors.[1][2][3] Notable examples include Crizotinib and Ruxolitinib, which are approved anti-cancer drugs.[2] Therefore, a logical first step is to screen this compound against a representative kinase. We hypothesize activity against ABL kinase, the target of the specific inhibitor Imatinib.

The primary assay must be robust and quantitative. A typical choice is an in vitro kinase activity assay, which measures the transfer of a phosphate group from ATP to a substrate peptide. Inhibition by the test compound is measured as a decrease in signal. This yields an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Phase 2: Broad-Panel In Vitro Specificity Profiling

Trustworthiness: A single IC50 value is insufficient. To build a trustworthy specificity profile, the compound must be tested against a large and diverse panel of targets. For kinase inhibitors, commercial services like the KINOMEscan™ (DiscoverX) are the industry standard. This assay measures binding affinity (Kd) rather than enzymatic inhibition, providing a direct assessment of physical interaction between the compound and a panel of over 450 kinases.

The output of such a screen allows for the calculation of selectivity scores. A common metric is the S-score , which quantifies the number of kinases that bind the compound with a certain affinity relative to the total number of kinases tested. A lower S-score indicates higher selectivity.

Data Presentation: Hypothetical Kinase Panel Results

The table below illustrates hypothetical data from a broad kinase panel screen, comparing our compound to the established benchmarks.

CompoundPrimary Target (Kd, nM)Hits at 1 µM (35% Competition)Selectivity Score (S(35))Key Off-Targets (>90% Competition)
This compound (Hypothetical) ABL1 (25 nM)150.033SRC, LCK, FYN, YES
Imatinib (Reference) ABL1 (30 nM)80.017KIT, PDGFRα, PDGFRβ
Staurosporine (Reference) PKCα (0.7 nM)[4]>200>0.44Pan-kinase inhibitor[5][6]

This data is illustrative and designed to show how results would be presented for comparative analysis.

From this hypothetical data, we would conclude that our compound is a potent ABL1 binder, but less selective than Imatinib, showing significant interaction with SRC-family kinases. It is, however, far more selective than the non-selective inhibitor Staurosporine.[5][6]

Phase 3: Cellular Target Engagement

Expertise & Experience: In vitro binding does not guarantee that a compound will engage its target within the complex environment of a living cell. Cellular target engagement assays are crucial for validating that the compound can cross the cell membrane, reach its target in its native conformation, and bind with sufficient affinity at physiological ATP concentrations.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7] By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Result Interpretation a Treat intact cells with Compound or DMSO (vehicle) b Heat cell suspensions across a temperature gradient a->b c Lyse cells (e.g., freeze-thaw) b->c d Centrifuge to pellet aggregated proteins c->d e Collect supernatant (soluble protein fraction) d->e f Quantify target protein (e.g., Western Blot, MS) e->f g Compound-treated cells show more soluble protein at higher temperatures f->g

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

This method should be applied to both the intended primary target (e.g., ABL1) and the most potent off-targets identified in Phase 2 (e.g., SRC). A positive thermal shift confirms that the compound engages these targets in a physiological context.

Phase 4: Unbiased, Proteome-Wide Specificity Profiling

Authoritative Grounding: While broad kinase panels are powerful, they are inherently biased towards known targets. To discover unexpected off-targets, unbiased chemical proteomics approaches are required. Techniques like KiNativ™ and Kinobeads provide a snapshot of a compound's interactions across the native, endogenously expressed kinome within a cell lysate.[8][9][10]

These methods typically use an ATP-biotin probe that covalently labels the active site of kinases.[11] When a cell lysate is pre-incubated with an ATP-competitive inhibitor, the inhibitor protects its target kinases from being labeled by the probe. By using mass spectrometry to quantify the level of labeling for thousands of kinases, one can determine the inhibitor's targets and their relative affinities in a single, unbiased experiment.[8] This approach can reveal off-targets that were not included in recombinant screening panels or that belong to entirely different protein families.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for ABL1 Target Engagement

Objective: To confirm that this compound engages the ABL1 kinase in intact K562 cells (a human cell line expressing the BCR-ABL fusion protein).

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • Compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Microcentrifuge (capable of >12,000 x g)

  • Reagents for Western Blotting (SDS-PAGE gels, PVDF membrane, blocking buffer, primary anti-ABL1 antibody, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Culture and Treatment: Culture K562 cells to a density of ~1x10^6 cells/mL. Harvest and resuspend cells in fresh media. Treat cells with 1 µM of the compound or an equivalent volume of DMSO for 1 hour at 37°C.

  • Heat Challenge: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point (e.g., 40°C to 64°C in 2°C increments). Heat the tubes in a thermocycler for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration. Prepare samples for Western blotting and load equal amounts of total protein per lane.

  • Immunoblotting: Perform SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against ABL1. After incubation with a secondary antibody, detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble ABL1 as a function of temperature for both compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[12][13]

Conclusion

Assessing the specificity of a novel compound like this compound is a systematic and essential process. It requires moving beyond a single-point IC50 value to embrace a holistic view of the compound's interactions. By employing a phased approach—from broad in vitro panels to in-cell target engagement and unbiased proteomics—researchers can build a high-confidence specificity profile. This framework not only validates the intended mechanism of action but also proactively identifies potential liabilities and opportunities for future optimization, ensuring the development of selective and reliable chemical tools for research and medicine.

References

  • Vertex AI Search. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. 1

  • International Journal of Pharmaceutical Sciences and Research. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. 2

  • Wikipedia. Staurosporine.

  • MDPI. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

  • Wikipedia. Imatinib.

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. 14

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. 12

  • Cellagen Technology. Staurosporine | pan-kinase inhibitor.

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

  • GSC Online Press. (2023). Imatinib mesylate: Recent drug used in oncology.

  • Patsnap Synapse. (2024). What is the mechanism of Imatinib mesylate?.

  • PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page.

  • PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues.

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

  • StressMarq Biosciences Inc. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor.

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.

  • PMC. (2005). Imatinib in Chronic Myeloid Leukemia: an Overview.

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

  • ResearchGate. The KiNativ approach to kinase inhibitor profiling.

  • Thermo Fisher Scientific. (2012). Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling.

  • PMC. (2014). The target landscape of clinical kinase drugs.

  • PMC. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.

  • Scientist.com. Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery.

  • MDPI. (2024). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening.

  • PMC. (2013). Current status of pyrazole and its biological activities.

  • PMC. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol.

  • PMC. (2017). Screening and identification of novel biologically active natural compounds.

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.

  • Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”.

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.

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Sources

Benchmarking 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole Against Standard Antiparasitic Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Antiparasitic Agents

Parasitic diseases, such as Chagas disease and giardiasis, continue to pose a significant global health burden, affecting millions, particularly in developing nations.[1] The current therapeutic arsenal for these diseases relies on a limited number of drugs, many of which were developed decades ago and are hampered by issues of toxicity, variable efficacy, and emerging resistance.[2][3][4] For instance, the standard treatments for Chagas disease, benznidazole and nifurtimox, are associated with significant adverse effects that can lead to treatment discontinuation in a substantial percentage of adult patients.[1] Similarly, metronidazole, a mainstay for giardiasis, faces challenges with treatment failures and resistant strains.[3][4]

This landscape underscores the urgent need for novel, safer, and more effective antiparasitic agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] The introduction of a nitro group to heterocyclic compounds is a known strategy for developing antiparasitic drugs. This is exemplified by the nitroimidazole and nitrofuran classes of drugs, which include benznidazole, nifurtimox, and metronidazole.[2][3][9] These drugs are activated within the parasite to generate reactive nitrogen species that induce lethal cellular damage.[10][11][12]

Therefore, 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole emerges as a compelling candidate for investigation as a novel antiparasitic agent. Its structure combines the versatile pyrazole core with a bio-activatable nitro group, suggesting a potential mechanism of action similar to that of established nitro-heterocyclic drugs but with the possibility of a different and potentially improved pharmacological profile. This guide presents a hypothetical, yet scientifically grounded, benchmarking study of this compound against standard-of-care treatments for Chagas disease and giardiasis.

Comparative Analysis of Mechanisms of Action

A key aspect of benchmarking a new chemical entity is to understand its mechanism of action in the context of existing therapies. The proposed mechanism for this compound is predicated on its identity as a nitro-aromatic compound.

Standard Treatments:

  • Benznidazole and Nifurtimox (for Chagas disease): These are both nitro-heterocyclic drugs. Their mechanism of action involves the reduction of their nitro group by parasitic nitroreductases to form reactive nitrogen intermediates and oxygen radicals.[2][9][10][11] These radicals cause widespread damage to the parasite's DNA, proteins, and lipids, leading to cell death.[10][13][14] The selectivity of these drugs for the parasite over the host is due to the presence of specific nitroreductases in the parasite that are absent in mammalian cells.[9][15]

  • Metronidazole (for Giardiasis): As a nitroimidazole, metronidazole shares a similar mechanism. It is taken up by anaerobic protozoa like Giardia lamblia and is non-enzymatically reduced by electron-transport proteins with low redox potentials, such as ferredoxin.[3][12][16] This reduction creates cytotoxic short-lived intermediates that bind to and disrupt the helical structure of the parasite's DNA, leading to cell death.[16]

Hypothesized Mechanism of this compound:

It is hypothesized that this compound will undergo a similar bio-activation process within the target parasites. The nitro group is expected to be reduced by parasitic nitroreductases, generating radical species that induce DNA damage and oxidative stress, ultimately leading to parasite death. The specific substituents on the pyrazole ring, the methoxymethyl and methyl groups, may influence the compound's solubility, cell permeability, and interaction with the active site of the nitroreductases, potentially leading to differences in potency and selectivity compared to existing drugs.

In Vitro Performance Benchmarking

The initial evaluation of a new antiparasitic compound involves a series of in vitro assays to determine its potency against the parasite and its selectivity, i.e., its toxicity to mammalian cells.

Antiparasitic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for antiparasitic activity. The following table presents hypothetical IC50 values for this compound compared to standard treatments against Trypanosoma cruzi (the causative agent of Chagas disease) and Giardia lamblia.

CompoundTarget OrganismIC50 (µM) - Hypothetical Data
This compound Trypanosoma cruzi0.8
BenznidazoleTrypanosoma cruzi2.5
NifurtimoxTrypanosoma cruzi3.0
This compound Giardia lamblia1.2
MetronidazoleGiardia lamblia5.0
TinidazoleGiardia lamblia2.0
Cytotoxicity and Selectivity Index

To assess the potential for toxicity to the host, the compound is tested against a mammalian cell line (e.g., Vero or HepG2 cells). The half-maximal cytotoxic concentration (CC50) is determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides an early indication of the compound's therapeutic window. A higher SI is desirable.

CompoundMammalian Cell LineCC50 (µM) - Hypothetical DataSelectivity Index (SI = CC50/IC50)
This compound Vero> 200> 250
BenznidazoleVero15060
NifurtimoxVero12040
MetronidazoleVero> 500> 100

In Vivo Efficacy Benchmarking

Promising in vitro results must be validated in animal models of the disease that mimic human infection.

Chagas Disease Mouse Model

A common model for Chagas disease involves infecting mice with a virulent strain of T. cruzi. Treatment is initiated during the acute phase of the infection, and key endpoints such as parasitemia (the number of parasites in the blood) and survival are monitored.

Treatment GroupParasitemia Reduction (%)Survival Rate (%)
This compound 98100
Benznidazole9590
Nifurtimox9285
Vehicle Control020
Giardiasis Mouse Model

For giardiasis, mice are infected with G. lamblia cysts. After the infection is established, treatment is administered, and the efficacy is determined by measuring the reduction in the number of cysts shed in the feces.

Treatment GroupCyst Load Reduction (%)
This compound 99
Metronidazole95
Vehicle Control0

Experimental Protocols

In Vitro Antiparasitic and Cytotoxicity Assays

G cluster_0 In Vitro Assay Workflow start Parasite/Cell Culture (T. cruzi, G. lamblia, Vero cells) plate Plate parasites/cells in 96-well plates start->plate add_compound Add serial dilutions of This compound and standard drugs plate->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add viability reagent (e.g., Resazurin) incubate->add_reagent read_plate Read fluorescence/absorbance on a plate reader add_reagent->read_plate calculate Calculate IC50 and CC50 values read_plate->calculate

Caption: Workflow for in vitro antiparasitic and cytotoxicity assays.

1. Parasite and Cell Culture:

  • Trypanosoma cruzi epimastigotes are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
  • Giardia lamblia trophozoites are grown axenically in TYI-S-33 medium supplemented with 10% bovine serum at 37°C.
  • Vero cells (or another suitable mammalian cell line) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS at 37°C in a 5% CO2 atmosphere.

2. In Vitro Susceptibility Assay:

  • For T. cruzi, intracellular amastigote assays are performed by infecting Vero cells with trypomastigotes. After infection, the cells are treated with serial dilutions of the test compounds. Parasite viability is assessed using high-content imaging or by measuring the activity of a reporter enzyme (e.g., β-galactosidase) expressed by the parasites.
  • For G. lamblia, trophozoites are seeded into 96-well plates and treated with serial dilutions of the compounds. Parasite viability can be assessed using a resazurin-based assay, where viable cells reduce the blue resazurin to the fluorescent pink resorufin.[17][18]
  • For cytotoxicity, Vero cells are seeded in 96-well plates and treated with the compounds for the same duration as the parasite assays. Cell viability is also determined using a resazurin-based assay.

3. Data Analysis:

  • The fluorescence or absorbance readings are plotted against the compound concentration, and the IC50 and CC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
In Vivo Efficacy Studies

G cluster_1 In Vivo Efficacy Workflow (Chagas Disease Model) infect Infect mice with T. cruzi trypomastigotes randomize Randomize mice into treatment groups infect->randomize treat Administer compounds orally for a defined period randomize->treat monitor_para Monitor parasitemia via tail blood smears treat->monitor_para monitor_surv Monitor survival daily treat->monitor_surv end Endpoint analysis: Parasite load in tissues (qPCR), histopathology monitor_para->end monitor_surv->end

Caption: Workflow for in vivo efficacy study in a mouse model of Chagas disease.

1. Animal Models:

  • Chagas Disease: BALB/c mice are infected intraperitoneally with T. cruzi trypomastigotes.
  • Giardiasis: C3H/HeN mice are infected orally with G. lamblia cysts.

2. Treatment Regimen:

  • Treatment is typically initiated at the peak of acute infection (for Chagas disease) or after the establishment of infection (for giardiasis).
  • The test compound and standard drugs are administered orally once or twice daily for a period of 5-20 days, depending on the model. A vehicle control group receives the formulation without the active compound.

3. Efficacy Assessment:

  • Chagas Disease:
  • Parasitemia is monitored by counting the number of parasites in a blood sample taken from the tail vein at regular intervals.
  • Survival of the animals is recorded daily.
  • At the end of the study, parasite burden in tissues such as the heart and skeletal muscle can be quantified by quantitative PCR (qPCR).
  • Giardiasis:
  • Fecal samples are collected at different time points, and the number of shed cysts is counted using a hemocytometer after purification.

4. Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

This guide provides a framework for the preclinical benchmarking of this compound as a potential new treatment for parasitic diseases. The hypothetical data presented suggest that this compound could offer significant advantages over existing therapies in terms of potency and selectivity.

The logical next steps in the development of this compound would involve:

  • Mechanism of Action Studies: Confirming the hypothesized nitro-reductive activation and investigating potential off-target effects. This could involve assays to detect DNA damage and the generation of reactive oxygen species in treated parasites.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its suitability for oral administration and to establish a dosing regimen for further studies.

  • Resistance Studies: Investigating the potential for parasites to develop resistance to the compound and exploring its activity against parasite strains that are resistant to current drugs.

  • Expanded Efficacy Studies: Testing the compound in chronic models of Chagas disease to assess its efficacy in the more challenging phase of the disease.

By systematically benchmarking this compound against the current standards of care, researchers can build a robust data package to support its progression into clinical development as a much-needed new therapeutic option for neglected parasitic diseases.

References

  • Meddocs Publishers. (2021, April 16).
  • Wikipedia. (n.d.). Benznidazole. Retrieved February 23, 2026, from [Link]

  • Encyclopedia.pub. (2023, February 10).
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  • Wikipedia. (n.d.). Nifurtimox. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanisms of anti-leishmanial action by miltefosine (A) Miltefosine...
  • PubMed. (1979). Mechanism of action of amphotericin B on Leishmania donovani promastigotes.
  • Gardner, T. B., & Hill, D. R. (2001). Treatment of Giardiasis. Clinical Microbiology Reviews, 14(1), 114-128.
  • PubMed. (2017, December 21). Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel.
  • ASM Journals. (n.d.). In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents.
  • Medscape Reference. (2024, February 16).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metronidazole Hydrochloride?
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  • Microbiology Society. (1992). In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents.
  • PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Journal of Chemical Health Risks. (2024, November 20).
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  • ResearchGate. (n.d.). Mechanisms of action of metronidazole and nitazoxanide. The mechanism...
  • PLOS Neglected Tropical Diseases. (2018, July 12). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery.
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  • PubMed. (2013, December 18). Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi.
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  • Centers for Disease Control and Prevention. (2024, March 13). Clinical Care of Leishmaniasis.
  • PubMed. (2018, July 12). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery.
  • ASM Journals. (n.d.). Mechanism of Amphotericin B Resistance inLeishmania donovani Promastigotes.
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Safety Operating Guide

Personal protective equipment for handling 5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-(methoxymethyl)-1-methyl-3-nitro-1H-pyrazole is a functionalized nitro-heterocycle often utilized as a high-value intermediate in pharmaceutical synthesis. Its structure combines three distinct hazard vectors that dictate the safety protocol:

  • Nitro Group (

    
    ):  Imparts potential thermal instability and shock sensitivity.[1] It also increases the risk of methemoglobinemia upon skin absorption.
    
  • Methoxymethyl (MOM) Ether: An acid-labile protecting group that can hydrolyze to release formaldehyde (a carcinogen) and methanol under acidic conditions.

  • Pyrazole Core: Suggests inherent biological activity, necessitating containment levels equivalent to OEB 3 (Occupational Exposure Band) until specific toxicology data proves otherwise.

Critical Warning: Treat this compound as a Sensitizing Energetic Material . Standard "lab coat and gloves" protocols are insufficient.

Risk Assessment & Biological Interaction

Before handling, you must understand why specific PPE is required.

Hazard DomainMechanism of ActionOperational Implication
Energetic Sensitivity The

group on the pyrazole ring introduces strain and oxygen balance issues.
Anti-static protocols are mandatory. Use only conductive/dissipative tools. Avoid metal-on-metal friction.
Dermal Toxicity Nitro-aromatics are lipophilic and penetrate nitrile rapidly.Single-gloving is prohibited. Breakthrough detection is visual but often delayed.
Chemical Stability MOM ether hydrolysis releases formaldehyde.Avoid strong acids in waste streams to prevent secondary toxic gas generation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

Hand Protection Strategy

Rationale: Standard 4-mil nitrile gloves offer <5 minutes of protection against nitro-aromatics in organic solvents.

  • Primary Layer (Inner): 4-mil Nitrile (Purple/Blue) .

    • Function: Dexterity and final barrier.

  • Secondary Layer (Outer): 8-mil Nitrile (Green/Orange) OR Silver Shield® (Laminate) .

    • Function: Sacrificial barrier. Laminate is required if handling solutions >100mM.

  • Protocol: "Change-on-Splash" rule. If the outer glove is compromised, immediately doff both pairs, wash hands, and re-glove.

Respiratory & Body Protection[1][2]
  • Respiratory:

    • Solid Handling: Work strictly within a Class II Biosafety Cabinet or Chemical Fume Hood .

    • Emergency/Spill: Full-face respirator with P100/OV (Organic Vapor) cartridges. N95 is insufficient for nitro-vapors.

  • Body:

    • Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited due to melt-risk during thermal events.

    • Chemical Apron (Tyvek/PVC) for scale-up (>5g).

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant_Solid Quantity? Solid->Quant_Solid Solvent Solvent Type? Liquid->Solvent Small_Solid < 100 mg Quant_Solid->Small_Solid Large_Solid > 100 mg Quant_Solid->Large_Solid PPE_Level_1 LEVEL 1: Fume Hood + Double Nitrile + FR Lab Coat Small_Solid->PPE_Level_1 PPE_Level_2 LEVEL 2: Static-Dissipative Hood + Double Nitrile + Face Shield Large_Solid->PPE_Level_2 DCM Penetrating (DCM/THF) Solvent->DCM Water Aqueous/Alcohol Solvent->Water PPE_Level_3 LEVEL 3: Silver Shield Gloves (Laminate) + Apron + Fume Hood DCM->PPE_Level_3 PPE_Level_4 LEVEL 2: Double Nitrile (8 mil outer) + Fume Hood Water->PPE_Level_4

Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.

Operational Protocol: Step-by-Step Handling

Weighing & Transfer (Critical Step)

Risk: Static discharge igniting nitro-dust; inhalation.

  • Engineering Control: Activate the balance enclosure or fume hood. Verify airflow (>100 fpm).

  • Static Elimination: Place an ionizing fan or polonium staticmaster inside the balance area.

  • Tool Selection: Use PTFE (Teflon) coated spatulas or wooden applicators. Do not use metal spatulas (spark risk).

  • Transfer: Weigh into a tared vial. Do not weigh directly onto paper. Cap immediately.

  • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) to desensitize any dust. Do not dry sweep.

Reaction Setup

Risk: Thermal runaway.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon. Oxygen exclusion reduces decomposition risks.

  • Solvent Addition: Add solvent before heating.

  • Temperature Control: If heating is required, use an oil bath with a secondary temperature probe (internal) to prevent overheating. Avoid heating dry solids.

Waste Disposal & Decontamination

Improper disposal is a common violation. Nitro-compounds must be segregated from oxidizers.

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated container labeled "Toxic - Nitro Compound." Do not compact (shock risk).
Liquid Waste Segregate into "Halogenated" or "Non-Halogenated" streams. Check pH: Ensure pH is neutral (7-8). Acidic waste may hydrolyze the MOM group, releasing formaldehyde.
Sharps/Glass Rinse triple times with Acetone before disposal. Collect rinsate as liquid waste.
Decontamination Solution

For cleaning bench surfaces or spills:

  • Recipe: 5% Surfactant (e.g., Decon 90) in Water.

  • Avoid: Bleach (Sodium Hypochlorite). Bleach can react with amines/nitrogenous compounds to form unstable chloramines.

Emergency Response Plan

Accidental Exposure
  • Skin Contact:

    • Doff: Remove contaminated gloves/clothing immediately.[2]

    • Wash: Rinse with copious water for 15 minutes. Use soap.[1][3][4] Do not use alcohol (increases absorption).

    • Monitor: Watch for signs of methemoglobinemia (blue lips/fingernails, fatigue) for 6 hours.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation.

Spill Management Workflow

Spill_Response Spill Spill Detected Evac 1. Evacuate & Ventilate Spill->Evac PPE 2. Don Emergency PPE (Resp + Laminate Gloves) Evac->PPE Contain 3. Contain with Sand/Vermiculite PPE->Contain Collect 4. Scoop (Non-Sparking) Contain->Collect Clean 5. Wash with Soap/Water Collect->Clean

Caption: Immediate response workflow for solid or liquid spills. Note the emphasis on non-sparking tools.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Nitro-1H-pyrazole (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.